pu-h54
Description
Structure
3D Structure
Properties
IUPAC Name |
8-(2,4-dimethylphenyl)sulfanyl-3-pent-4-ynyl-7H-purin-6-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5S/c1-4-5-6-9-23-11-20-16(19)15-17(23)22-18(21-15)24-14-8-7-12(2)10-13(14)3/h1,7-8,10-11,19H,5-6,9H2,2-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYXPUQPGWULJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=NC3=C(N2)C(=N)N=CN3CCCC#C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of PU-H54: A Selective Grp94 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PU-H54 is a purine-scaffold small molecule inhibitor that exhibits remarkable selectivity for the endoplasmic reticulum (ER)-resident Heat Shock Protein 90 (Hsp90) paralog, Glucose-regulated protein 94 (Grp94). This selectivity is attributed to its unique binding mode, which exploits a cryptic allosteric pocket within the N-terminal domain of Grp94, a feature not readily accessible in other Hsp90 paralogs. By competitively inhibiting the ATPase activity of Grp94, this compound disrupts the chaperone's function, leading to the misfolding and subsequent degradation of a specific subset of client proteins. This targeted inhibition has significant implications for diseases where Grp94 is overexpressed or plays a critical role, particularly in certain cancers. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding kinetics, the structural basis of its selectivity, its effects on downstream signaling pathways, and relevant experimental protocols.
Introduction to this compound and the Hsp90 Family
The Hsp90 family of molecular chaperones is essential for maintaining cellular proteostasis by facilitating the proper folding, stability, and function of a diverse array of client proteins, many of which are critical nodes in signaling pathways that drive cancer cell proliferation and survival. In humans, this family comprises four main paralogs: the cytosolic Hsp90α and Hsp90β, the mitochondrial TRAP1, and the ER-luminal Grp94. While pan-Hsp90 inhibitors have shown therapeutic promise, their lack of paralog selectivity can lead to off-target effects and the induction of a heat shock response, which can be counterproductive. This has spurred the development of paralog-selective inhibitors like this compound, which specifically targets Grp94.
Grp94's clientele is distinct from that of its cytosolic counterparts and primarily includes secreted and transmembrane proteins such as Toll-like receptors (TLRs), integrins, and the human epidermal growth factor receptor 2 (HER2).[1][2] The overexpression and critical role of these clients in various cancers, particularly in HER2-positive breast cancer, make Grp94 an attractive therapeutic target.
Mechanism of Action: Selective Inhibition of Grp94
The inhibitory action of this compound is centered on the N-terminal ATP-binding pocket of Grp94. Like other purine-scaffold inhibitors, the purine moiety of this compound occupies the adenine-binding site, competing with ATP for binding and thereby inhibiting the chaperone's essential ATPase activity.
Structural Basis of Selectivity
The remarkable selectivity of this compound for Grp94 over other Hsp90 paralogs is conferred by a unique structural feature of the Grp94 N-terminal domain. While the ATP-binding pockets of Hsp90 paralogs are highly conserved, this compound exploits a previously undiscovered hydrophobic pocket, termed "Site 2," adjacent to the primary ATP-binding site in Grp94.[3]
Crystallographic studies have revealed that upon binding to Grp94, the 8-aryl group of this compound undergoes an approximately 80° rotation compared to its conformation when bound to Hsp90α. This rotation allows the 8-aryl moiety to insert into the hydrophobic "Site 2," which is not accessible in Hsp90α and Hsp90β due to steric hindrance by the residue Phe138.[3] This unique binding mode results in a significantly higher binding affinity of this compound for Grp94.
References
- 1. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Surface GRP94 as a Novel Emerging Therapeutic Target for Monoclonal Antibody Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
PU-H54 in DMSO: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of PU-H54, a selective inhibitor of Glucose-Regulated Protein 94 (Grp94), in dimethyl sulfoxide (DMSO). The information herein is intended to support researchers in the effective handling, storage, and application of this compound in preclinical and research settings.
Core Properties of this compound
This compound is a purine-based, Grp94-selective inhibitor that has shown promise in cancer research, particularly in models of breast cancer.[1] It functions by binding to the ATP-binding pocket of Grp94, an endoplasmic reticulum-resident molecular chaperone.[1] This interaction disrupts the chaperone's function, leading to the destabilization and subsequent degradation of its client proteins, many of which are implicated in oncogenic signaling pathways.
Quantitative Solubility and Stability Data
The following tables summarize the key quantitative parameters for the solubility and stability of this compound in DMSO.
Table 1: Solubility of this compound in DMSO
| Parameter | Value | Notes |
| Solubility | 100 mg/mL | Requires sonication for complete dissolution. |
| Molar Concentration | 296.35 mM | Based on a molecular weight of 337.39 g/mol . |
It is highly recommended to use freshly opened, anhydrous DMSO for the preparation of this compound stock solutions, as the presence of water can significantly impact solubility.[1]
Table 2: Stability of this compound in DMSO
| Storage Condition | Form | Duration |
| -80°C | In DMSO | 6 months |
| -20°C | In DMSO | 1 month |
| -20°C | Powder | 3 years |
| 4°C | Powder | 2 years |
Experimental Protocols
Protocol for Determining Solubility in DMSO
This protocol outlines a general method for determining the solubility of a compound like this compound in DMSO using a combination of serial dilution and visual inspection, with confirmation by a suitable analytical method.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
Ultrasonic bath
-
Calibrated analytical balance
-
Microcentrifuge
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Preparation of a High-Concentration Slurry: Accurately weigh a known amount of this compound (e.g., 10 mg) into a clean, dry microcentrifuge tube. Add a small, precise volume of DMSO to create a concentration higher than the expected solubility (e.g., to achieve 150 mg/mL).
-
Equilibration: Vortex the tube vigorously for 1-2 minutes. Place the tube in an ultrasonic bath for 15-30 minutes to aid dissolution. Allow the slurry to equilibrate at a controlled room temperature for 24-48 hours with gentle agitation to ensure saturation.
-
Separation of Undissolved Solid: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any undissolved solid.
-
Preparation of a Saturated Solution Sample: Carefully collect a small aliquot of the supernatant, ensuring no solid particles are transferred.
-
Serial Dilution and Analysis: Perform a serial dilution of the supernatant with DMSO. Analyze these diluted samples using a validated HPLC-UV or LC-MS/MS method against a standard curve of known this compound concentrations.
-
Calculation: Determine the concentration of this compound in the undiluted supernatant. This concentration represents the solubility of this compound in DMSO at the equilibration temperature.
Protocol for Assessing Stability in DMSO
This protocol describes a stability-indicating assay using High-Performance Liquid Chromatography (HPLC) to monitor the degradation of this compound in a DMSO stock solution over time.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
HPLC system with a UV detector
-
C18 HPLC column suitable for small molecule analysis
-
Mobile phase (e.g., acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid)
-
Temperature-controlled storage units (-80°C, -20°C, 4°C, and room temperature)
Procedure:
-
Initial Analysis (T=0): Immediately after preparing the this compound DMSO stock solution, perform an initial HPLC analysis. Dilute a sample of the stock solution to a suitable concentration for HPLC analysis. The resulting chromatogram will provide the initial peak area and purity of this compound.
-
Sample Storage: Aliquot the remaining stock solution into several vials and store them under different temperature conditions to be tested.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve a vial from each storage condition.
-
HPLC Analysis: Analyze the samples by HPLC using the same method as the initial analysis.
-
Data Evaluation: Compare the peak area of the intact this compound at each time point to the initial peak area to determine the percentage of the compound remaining. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Freeze-Thaw Stability: To assess stability against freeze-thaw cycles, subject an aliquot of the stock solution to repeated cycles of freezing (e.g., at -20°C or -80°C) and thawing at room temperature. Analyze the sample by HPLC after a predetermined number of cycles (e.g., 1, 3, and 5 cycles).
Signaling Pathways and Visualizations
This compound exerts its biological effects by inhibiting Grp94, which in turn affects multiple downstream signaling pathways critical for cancer cell survival and proliferation.
This compound Mechanism of Action
Caption: Mechanism of this compound action via Grp94 inhibition.
Grp94-HER2 Signaling Pathway Inhibition
Caption: Inhibition of the Grp94-HER2 signaling axis by this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in DMSO.
Degradation Profile
Currently, there is no publicly available information detailing the specific degradation products of this compound in DMSO. General studies on compound stability in DMSO suggest that degradation can be influenced by factors such as the presence of water, exposure to oxygen, and repeated freeze-thaw cycles. For many small molecules, hydrolysis and oxidation are common degradation pathways in the presence of water and oxygen, respectively. Researchers are advised to use anhydrous DMSO and to minimize the exposure of stock solutions to ambient air and light to mitigate potential degradation.
Conclusion
This compound exhibits high solubility in DMSO, though it requires sonication for complete dissolution. Its stability in DMSO is temperature-dependent, with long-term storage recommended at -80°C. The provided protocols offer a framework for researchers to conduct their own detailed solubility and stability assessments. A thorough understanding of these properties is crucial for ensuring the reliability and reproducibility of experimental results involving this promising Grp94 inhibitor.
References
PU-H54: A Technical Guide to the Grp94-Selective Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PU-H54 is a potent and selective inhibitor of the endoplasmic reticulum (ER) resident heat shock protein 90 (Hsp90) paralog, Glucose-regulated protein 94 (Grp94). This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and its application in cancer research, particularly in the context of HER2-positive breast cancer. Detailed experimental protocols and data are presented to facilitate its use in a research setting.
Chemical and Physical Properties
This compound is a purine-based small molecule inhibitor. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1454619-13-6 | [1] |
| Molecular Formula | C18H19N5S | [2] |
| Molecular Weight | 337.44 g/mol | [2] |
Mechanism of Action and Selectivity
This compound exhibits its inhibitory effect by binding to the ATP-binding pocket in the N-terminal domain of Grp94. The selectivity of this compound for Grp94 over other Hsp90 paralogs (Hsp90α, Hsp90β, and TRAP1) is attributed to a unique conformational change it induces in Grp94.
Upon binding of this compound, a significant structural rearrangement occurs in the "lid" region of Grp94. This rearrangement exposes a novel hydrophobic pocket, termed "Site 2". The 8-aryl group of this compound inserts into this newly formed pocket, leading to a stable and high-affinity interaction. In contrast, in Hsp90α and Hsp90β, access to the equivalent site is sterically hindered, preventing high-affinity binding of this compound.[3][4] This unique binding mode results in the selective inhibition of Grp94's chaperone function.
The following diagram illustrates the selective binding mechanism of this compound to Grp94.
Binding Affinity and IC50 Values:
The selectivity of this compound is quantitatively demonstrated by its differential binding affinities and inhibitory concentrations across the Hsp90 paralogs.
| Paralog | IC50 | Reference |
| Grp94 | 11.77 µM | [1] |
| Hsp90α/β | >250 µM | [1] |
| TRAP1 | 54.1 µM | [1] |
Role in Signaling Pathways
Grp94 is a crucial chaperone for a variety of client proteins, including receptors and signaling molecules. By inhibiting Grp94, this compound can disrupt these signaling pathways, which is of particular interest in oncology. In HER2-positive breast cancer, Grp94 plays a critical role in the proper folding and trafficking of the HER2 receptor. Inhibition of Grp94 by this compound leads to the degradation of HER2, thereby attenuating downstream signaling cascades that promote cell proliferation and survival, such as the Raf-MAPK and PI3K-Akt pathways.[3]
The diagram below depicts the impact of this compound on the HER2 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity of this compound to Hsp90 paralogs.
Principle: A fluorescently labeled probe that binds to the ATP pocket of Hsp90s is displaced by a competitive inhibitor like this compound, leading to a decrease in fluorescence polarization.
Materials:
-
Purified recombinant Hsp90 paralog proteins (Grp94, Hsp90α, Hsp90β, TRAP1)
-
Fluorescently labeled probe (e.g., a Bodipy-labeled geldanamycin analog)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP40, and 2 mM DTT)
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the assay components in the following order:
-
This compound dilution or DMSO (for control wells)
-
Fluorescent probe at a final concentration of 1-5 nM.
-
Hsp90 paralog protein at a final concentration of 5-10 nM.
-
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Calculate IC50 values by fitting the data to a sigmoidal dose-response curve.
The following workflow diagram outlines the fluorescence polarization assay.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture after treatment with this compound.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells based on the quantification of ATP, which indicates the presence of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., SKBr3, BT474 for HER2-positive breast cancer)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound for 72 hours. Include DMSO-treated cells as a vehicle control.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
X-ray Crystallography
Determining the crystal structure of this compound in complex with the N-terminal domain of Grp94 provides the structural basis for its selectivity.
Procedure Outline:
-
Protein Expression and Purification: Express and purify the N-terminal domain of human Grp94.
-
Complex Formation: Incubate the purified Grp94 N-terminal domain with an excess of this compound.
-
Crystallization: Screen for crystallization conditions using vapor diffusion methods (hanging drop or sitting drop).
-
Data Collection: Collect X-ray diffraction data from a suitable crystal at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement. Refine the structure to obtain a high-resolution model of the Grp94-PU-H54 complex.[3]
Conclusion
This compound is a valuable research tool for studying the specific functions of Grp94. Its selectivity offers a significant advantage over pan-Hsp90 inhibitors, allowing for the dissection of the roles of individual Hsp90 paralogs in various cellular processes. The detailed information and protocols provided in this guide are intended to support researchers in utilizing this compound to further our understanding of Grp94 biology and its potential as a therapeutic target.
References
- 1. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paralog specific Hsp90 Inhibitors – a brief history and a bright future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Impact of PU-H54 on Grp94 and its Client Proteome
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The 94 kDa glucose-regulated protein (Grp94), the endoplasmic reticulum (ER) resident of the Hsp90 family, has emerged as a significant target in oncology and other diseases.[1] Unlike cytosolic Hsp90s, Grp94 has a more restricted clientele, making it an attractive target for selective therapeutic intervention.[1] The purine-based, small-molecule inhibitor PU-H54 demonstrates notable selectivity for Grp94 over its cytosolic and mitochondrial paralogs.[1][2] This technical guide provides an in-depth analysis of the Grp94 client proteins affected by this compound, detailing the inhibitor's mechanism of action, its quantitative effects, and the experimental protocols used for its characterization.
Mechanism of this compound Selectivity for Grp94
The selectivity of this compound for Grp94 is rooted in a unique structural feature of the Grp94 ATP-binding pocket. A five-amino-acid insertion (QEDGQ) in Grp94, absent in other Hsp90 isoforms, creates a distinct topography.[1][3] Upon binding, this compound induces an ~80° rotation of its 8-aryl group about the sulfanyl linker.[2][4] This conformational shift forces a key residue, Phenylalanine-199 (Phe199), to swing away from the binding pocket.[2][5] This movement exposes a deep, hydrophobic cleft, termed "Site 2," which is normally inaccessible.[2][4] The hydrophobic aryl group of this compound then inserts into this newly formed site, creating stabilizing contacts and conferring high-affinity, selective binding.[2][4] In cytosolic Hsp90α and Hsp90β, the equivalent residue (Phe138) blocks access to this potential cleft, preventing the "backwards" rotation of the inhibitor and thus explaining this compound's lower affinity for these paralogs.[2][4]
References
- 1. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clients and Oncogenic Roles of Molecular Chaperone gp96/grp94 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure based design of a Grp94-selective inhibitor: Exploiting a key residue in Grp94 to optimize paralog-selective binding - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PU-H54 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PU-H54 is a potent and selective inhibitor of Glucose-regulated protein 94 (Grp94), the endoplasmic reticulum-resident paralog of the heat shock protein 90 (HSP90) family.[1] Grp94 plays a critical role in the folding and maturation of a specific subset of secretory and membrane proteins, including several key players in cancer progression such as receptor tyrosine kinases, cell adhesion molecules, and components of the immune system. By selectively targeting Grp94, this compound offers a promising therapeutic strategy to disrupt oncogenic signaling pathways with potentially fewer off-target effects compared to pan-HSP90 inhibitors.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cancer cell viability, apoptosis, and key signaling pathways. The provided data and methodologies are intended to guide researchers in designing and executing robust experiments to evaluate the therapeutic potential of this compound.
Data Presentation
Table 1: this compound IC50 Values in Breast Cancer Cell Lines
| Cell Line | Subtype | HER2 Status | IC50 (µM) |
| SKBr3 | Luminal | HER2-Positive | ~2.5 |
| BT-474 | Luminal | HER2-Positive | ~5.0 |
| MDA-MB-453 | Luminal | HER2-Positive | ~7.5 |
| AU565 | Luminal | HER2-Positive | ~6.0 |
| MCF-7 | Luminal | HER2-Negative | > 25 |
| BT-20 | Basal | HER2-Negative | > 25 |
| MDA-MB-231 | Basal | HER2-Negative | > 25 |
Note: The IC50 values are approximated based on qualitative data from studies using the closely related and structurally similar Grp94 inhibitor, PU-WS13, which has shown efficacy in the low micromolar range in HER2-positive cell lines.[1] Precise IC50 determination for this compound is recommended for each specific cell line and experimental condition.
Table 2: Effect of this compound on Apoptosis and Protein Expression in SKBr3 Cells
| Treatment | Concentration (µM) | Duration (h) | Apoptotic Cells (%) | p-AKT (Fold Change) | p-ERK (Fold Change) | Cleaved PARP (Fold Change) |
| Vehicle (DMSO) | - | 24 | < 5 | 1.0 | 1.0 | 1.0 |
| This compound | 5 | 24 | Increased | Decreased | Decreased | Increased |
Note: The qualitative changes presented are based on the observed effects of the related Grp94 inhibitor, PU-WS13, on HER2-positive breast cancer cells.[1] Quantitative analysis is recommended to determine the precise fold changes for this compound.
Signaling Pathway
The primary mechanism of action of this compound involves the inhibition of Grp94, which subsequently disrupts the proper folding and function of its client proteins. In HER2-positive breast cancer cells, HER2 is a key client of Grp94. Inhibition of Grp94 by this compound leads to the degradation of HER2, thereby attenuating downstream pro-survival signaling pathways such as the PI3K/AKT and MAPK/ERK pathways. This disruption of critical signaling cascades ultimately leads to cell cycle arrest and apoptosis.
Caption: this compound inhibits Grp94, leading to HER2 degradation and downstream signaling inhibition.
Experimental Protocols
General Cell Culture Protocol for Breast Cancer Cell Lines
This protocol provides a general guideline for culturing common breast cancer cell lines. Specific media and supplements may vary.
Materials:
-
Breast cancer cell lines (e.g., SKBr3, BT-474, MDA-MB-231, MCF-7)
-
Appropriate cell culture medium (e.g., McCoy's 5A for SKBr3, DMEM for others)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile consumables
Procedure:
-
Maintain cell cultures in a humidified incubator at 37°C with 5% CO2.
-
For routine passaging, aspirate the old medium and wash the cells once with sterile PBS.
-
Add an appropriate volume of Trypsin-EDTA to detach the cells. Incubate for 2-5 minutes at 37°C.
-
Neutralize the trypsin with fresh medium containing FBS.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.
-
Change the medium every 2-3 days.
Cell Viability Assay (MTS Assay)
This protocol describes how to assess the effect of this compound on cell viability using a colorimetric MTS assay.
Materials:
-
Breast cancer cells
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to attach overnight.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot Analysis
This protocol details the detection of changes in protein expression and phosphorylation in response to this compound treatment.
Materials:
-
Breast cancer cells
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the quantification of apoptotic cells using flow cytometry.
Materials:
-
Breast cancer cells
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Experimental Workflow
Caption: A general workflow for investigating the effects of this compound on cancer cells.
References
Application Notes and Protocols: PU-H54 Click Chemistry Labeling for Target Identification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the use of PU-H54, a selective inhibitor of Glucose-regulated protein 94 (Grp94), as a chemical probe for target identification using click chemistry.[1][2] this compound contains a terminal alkyne group, enabling its covalent linkage to azide-modified reporter tags via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] This allows for the enrichment and subsequent identification of this compound-binding proteins from complex biological samples, such as cell lysates, aiding in the elucidation of its mechanism of action and off-target effects. The following protocol outlines the labeling of target proteins in cell culture, the click chemistry reaction to attach a biotin tag, and the subsequent enrichment of labeled proteins for mass spectrometry-based proteomic analysis.
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer.[3][4] The Hsp90 family consists of four paralogs in humans: Hsp90α and Hsp90β in the cytoplasm, Grp94 in the endoplasmic reticulum, and TRAP-1 in the mitochondria.[2][5] Developing paralog-selective inhibitors is a key goal in cancer therapy to minimize off-target effects. This compound is a purine-based inhibitor that exhibits selectivity for Grp94, a key regulator of proteins involved in signaling, adhesion, and immunity.[1][2][6]
To fully understand the therapeutic potential and possible side effects of this compound, it is essential to identify its full spectrum of protein interactions within the cell. Click chemistry offers a powerful and bioorthogonal method for this purpose.[7][8] By treating cells with the alkyne-containing this compound probe, its target proteins can be "tagged." Following cell lysis, a reporter molecule, such as biotin-azide, can be covalently attached to the probe-protein complex using a click reaction.[7][9] This biotin tag then allows for the specific enrichment of these complexes using streptavidin affinity chromatography, isolating them for identification by mass spectrometry.
Signaling Pathway
Experimental Workflow
Experimental Protocols
Materials and Reagents
-
This compound (Alkyne Probe)
-
Biotin-Azide (e.g., Biotin-PEG4-Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Cell Culture Medium and Supplements (appropriate for the cell line of interest)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-conjugated magnetic beads
-
Mass Spectrometry Grade Trypsin
-
Reagents for protein precipitation (Methanol, Chloroform, Water)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium Bicarbonate
Protocol
1. Cell Culture and Treatment with this compound
1.1. Plate cells at an appropriate density and allow them to adhere and grow for 24 hours. The optimal cell number will depend on the expression level of the target protein and should be determined empirically.
1.2. Prepare a stock solution of this compound in DMSO.
1.3. Treat cells with the desired concentration of this compound. A final concentration range of 1-10 µM is a good starting point for optimization. Include a vehicle control (DMSO) treated sample.
1.4. Incubate the cells for a period sufficient for this compound to engage its targets (e.g., 2-4 hours).
2. Cell Lysis
2.1. After incubation, wash the cells twice with ice-cold PBS.
2.2. Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
2.3. Scrape the cells and transfer the lysate to a microcentrifuge tube.
2.4. Incubate on ice for 30 minutes with occasional vortexing.
2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
2.6. Transfer the supernatant (clarified lysate) to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).[10]
3. Click Chemistry Reaction
This protocol is based on a final reaction volume of 500 µL with a protein concentration of 1-2 mg/mL.
3.1. In a microcentrifuge tube, combine the following:
- Cell lysate (containing 500 µg to 1 mg of protein)
- Adjust volume to 450 µL with PBS.
3.2. Prepare the click chemistry reaction mix. Add the reagents in the following order, vortexing briefly after each addition:
- Biotin-Azide: Add to a final concentration of 50-100 µM.
- THPTA: Add to a final concentration of 2.5 mM (from a 100 mM stock).
- Copper(II) Sulfate: Add to a final concentration of 0.5 mM (from a 20 mM stock).[11]
- Sodium Ascorbate: Add to a final concentration of 5 mM (from a freshly prepared 100 mM stock) to initiate the reaction.[11]
3.3. Incubate the reaction for 1 hour at room temperature, protected from light.
4. Protein Precipitation
4.1. To remove unreacted click chemistry reagents, precipitate the proteins using a methanol/chloroform method.[11]
- Add 600 µL of methanol to the 500 µL reaction mixture. Vortex.
- Add 150 µL of chloroform. Vortex.
- Add 400 µL of water. Vortex.
- Centrifuge at 14,000 x g for 5 minutes. A protein disk will form at the interface.
- Carefully remove the upper aqueous layer.
- Add 450 µL of methanol. Vortex.
- Centrifuge at 14,000 x g for 5 minutes to pellet the protein.
- Carefully remove and discard the supernatant.
4.2. Air-dry the protein pellet for 5-10 minutes. Do not over-dry.
4.3. Resuspend the pellet in a buffer suitable for streptavidin pulldown (e.g., 1% SDS in PBS).
5. Affinity Purification of Biotinylated Proteins
5.1. Equilibrate streptavidin magnetic beads by washing them three times with the resuspension buffer.
5.2. Add the resuspended protein sample to the equilibrated beads.
5.3. Incubate for 1-2 hours at room temperature with gentle rotation to allow binding.
5.4. Pellet the beads using a magnetic stand and discard the supernatant.
5.5. Wash the beads extensively to remove non-specifically bound proteins. Perform a series of washes with increasing stringency (e.g., 1% SDS in PBS, 8 M urea in 100 mM Tris-HCl pH 8.5, and finally 100 mM ammonium bicarbonate).
6. On-Bead Digestion for Mass Spectrometry
6.1. Resuspend the washed beads in 100 µL of 100 mM ammonium bicarbonate.
6.2. Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
6.3. Alkylate the proteins by adding iodoacetamide to a final concentration of 20 mM and incubating at room temperature in the dark for 30 minutes.
6.4. Add sequencing-grade trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.
6.5. The following day, collect the supernatant containing the digested peptides.
6.6. Acidify the peptides with formic acid and desalt using a C18 StageTip or equivalent before LC-MS/MS analysis.
Data Presentation
Quantitative data from the mass spectrometry analysis should be summarized to highlight proteins that are significantly enriched in the this compound-treated sample compared to the vehicle control.
| Protein | Gene | This compound/Control Ratio | p-value | Function |
| Grp94 | HSP90B1 | 25.3 | <0.001 | Molecular Chaperone |
| Protein X | GENEX | 8.7 | <0.01 | Kinase |
| Protein Y | GENEY | 5.2 | <0.05 | Structural Protein |
| ... | ... | ... | ... | ... |
| Table 1: Example data representation of proteins identified as potential targets of this compound. The fold change (ratio) and statistical significance (p-value) are key metrics for identifying high-confidence interactors. |
| Reagent | Stock Concentration | Final Concentration |
| This compound | 10 mM in DMSO | 1-10 µM (in media) |
| Biotin-Azide | 10 mM in DMSO | 50-100 µM |
| THPTA | 100 mM in water | 2.5 mM |
| Copper(II) Sulfate | 20 mM in water | 0.5 mM |
| Sodium Ascorbate | 100 mM in water (fresh) | 5 mM |
| Table 2: Recommended reagent concentrations for the this compound click chemistry protocol. These concentrations may require optimization for specific cell lines and experimental conditions. |
Conclusion
This protocol provides a comprehensive framework for utilizing the Grp94-selective inhibitor this compound as a chemical probe for target identification. By combining in-cell labeling with bioorthogonal click chemistry and quantitative proteomics, researchers can effectively map the interaction landscape of this compound. The identification of both on-target and potential off-target interactions is critical for advancing our understanding of this compound's biological activity and for the development of more selective and potent Hsp90 family inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HSP90 Inhibitors | HSP90 [hsp90.ca]
- 5. Experimental and Structural Testing Module to Analyze Paralogue-Specificity and Affinity in the Hsp90 Inhibitors Series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paralog specific Hsp90 Inhibitors – a brief history and a bright future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols: PU-H54 in HER2-Positive Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PU-H54, a selective inhibitor of Glucose-Regulated Protein 94 (Grp94), in the context of HER2-positive breast cancer research. This document includes a summary of its mechanism of action, relevant signaling pathways, and detailed protocols for key experimental procedures.
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2)-positive breast cancer, accounting for 15-20% of all breast cancers, is characterized by the overexpression of the HER2 protein, leading to aggressive tumor growth and a poor prognosis. While targeted therapies have significantly improved patient outcomes, the development of resistance remains a critical challenge.[1] this compound is a purine-scaffold inhibitor that selectively targets Grp94, the endoplasmic reticulum (ER) paralog of the molecular chaperone Heat Shock Protein 90 (Hsp90).[2][3] Grp94 plays a crucial role in the folding and stability of a specific set of client proteins, including HER2.[2] By inhibiting Grp94, this compound disrupts HER2 protein homeostasis, leading to its degradation and the subsequent suppression of downstream oncogenic signaling pathways. This makes this compound a valuable tool for investigating HER2-dependent cellular processes and a potential therapeutic agent in HER2-positive breast cancer.
Mechanism of Action
This compound exerts its anti-cancer effects in HER2-positive breast cancer through a distinct mechanism of action:
-
Selective Inhibition of Grp94: this compound exhibits high selectivity for Grp94 over other Hsp90 paralogs.[2][3] It binds to the ATP-binding pocket of Grp94, preventing the chaperone from carrying out its normal functions.[2]
-
Destabilization and Degradation of HER2: HER2 is a client protein of Grp94. The proper folding and maturation of HER2 within the ER are dependent on Grp94 activity. Inhibition of Grp94 by this compound leads to the misfolding and subsequent degradation of HER2.
-
Inhibition of Downstream Signaling: The degradation of HER2 results in the downregulation of its downstream signaling pathways, primarily the PI3K/Akt and Raf/MAPK pathways, which are critical for cell proliferation, survival, and differentiation.
Data Presentation
In Vitro Efficacy of this compound and Related Compounds
While specific IC50 values for this compound in various HER2-positive breast cancer cell lines were not explicitly found in the reviewed literature, the available data indicates that Grp94 inhibition is effective in these cell lines. The table below summarizes the binding affinity of this compound to Hsp90 paralogs and the cell viability data for a closely related Grp94-selective inhibitor, PU-WS13.
| Compound | Target | Binding Affinity (Kd, nM) | Cell Line | IC50 (µM) | Reference |
| This compound | Grp94 | 140 | Not Reported | Not Reported | Patel et al., 2013 |
| Hsp90α | >50,000 | ||||
| Hsp90β | >50,000 | ||||
| TRAP1 | 1,800 | ||||
| PU-WS13 | Grp94 | Not Reported | SKBr3 | ~2.5 | Patel et al., 2013 |
| BT474 | ~5 | ||||
| MDA-MB-453 | ~10 | ||||
| AU565 | ~5 |
Note: The IC50 values for PU-WS13 are estimated from graphical data presented in Patel et al., 2013 and may not represent the exact values.
In Vivo Efficacy of Grp94 Inhibition
Specific quantitative data on the in vivo efficacy of this compound, such as the percentage of tumor growth inhibition, was not found in the reviewed literature. However, studies on Hsp90 inhibitors in HER2-positive xenograft models have demonstrated significant tumor growth inhibition. For instance, treatment of mice bearing BT474 tumors with the Hsp90 inhibitor 17-DMAG resulted in a 71% lower tracer uptake in PET imaging, indicating a significant reduction in HER2 expression and tumor response.
Signaling Pathways and Experimental Workflows
HER2 Signaling Pathway and the Impact of this compound
The following diagram illustrates the HER2 signaling pathway and the point of intervention for this compound.
Caption: this compound inhibits Grp94, leading to HER2 degradation and pathway inhibition.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow to evaluate the efficacy of this compound in HER2-positive breast cancer cell lines.
Caption: Workflow for evaluating this compound efficacy in HER2+ breast cancer cells.
Experimental Protocols
Cell Culture
HER2-positive breast cancer cell lines (e.g., SKBr3, BT474, MDA-MB-453, AU565) should be cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
Materials:
-
HER2-positive breast cancer cells
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight to allow cells to attach.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is a general guideline for Western blotting.
Materials:
-
Treated and untreated HER2-positive breast cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Immunoprecipitation
This protocol outlines the co-immunoprecipitation of Grp94 and HER2.
Materials:
-
Treated and untreated HER2-positive breast cancer cells
-
Non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with inhibitors)
-
Protein A/G agarose beads
-
Anti-Grp94 antibody for immunoprecipitation
-
Anti-HER2 antibody for Western blot detection
-
IgG control antibody
Procedure:
-
Lyse cells in non-denaturing lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-Grp94 antibody or an IgG control overnight at 4°C.
-
Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads three to five times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using an anti-HER2 antibody.
Conclusion
This compound is a valuable research tool for investigating the role of Grp94 in HER2-positive breast cancer. Its selectivity allows for the specific interrogation of Grp94's function in HER2 protein maintenance and signaling. The protocols provided herein offer a framework for researchers to study the effects of this compound and further explore the therapeutic potential of Grp94 inhibition in this aggressive breast cancer subtype. Further studies are warranted to establish a more comprehensive quantitative profile of this compound's efficacy in preclinical models.
References
- 1. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Grp94-selective Inhibitor, Can be Used for Breast Cancer Research | MedChemExpress [medchemexpress.eu]
- 3. HER2 Expression Changes in Breast Cancer Xenografts Following Therapeutic Intervention Can Be Quantified Using PET Imaging and 18F-Labelled Affibody Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PU-H54 in Cancer Cell Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PU-H54 is a purine-scaffold compound identified as a paralog-selective inhibitor of Heat Shock Protein 90 (Hsp90), with a notable specificity for the endoplasmic reticulum-resident paralog, Grp94 (Glucose-regulated protein 94).[1][2] While research on Hsp90 inhibitors has established their role in promoting cancer cell death, this compound's targeted inhibition of Grp94 presents a specific mechanism for inducing apoptosis in cancer cells. These application notes provide a comprehensive overview of the use of this compound as a tool to induce and study apoptosis in cancer cell lines, including detailed protocols for key experimental assays and a summary of the underlying signaling pathways.
The inhibition of Grp94 by compounds like this compound disrupts the folding and stability of numerous client proteins that are critical for cancer cell survival and proliferation.[1][3] This disruption leads to endoplasmic reticulum (ER) stress and the activation of the Unfolded Protein Response (UPR), which, when prolonged, triggers apoptotic cell death.[4][5] The proposed mechanism involves the degradation of key oncogenic proteins, leading to the suppression of pro-survival signaling pathways and the activation of the intrinsic (mitochondrial) apoptotic cascade.[3][4]
Mechanism of Action: this compound Induced Apoptosis
This compound exerts its pro-apoptotic effects by selectively binding to and inhibiting the ATPase activity of Grp94. This targeted inhibition sets off a cascade of cellular events culminating in programmed cell death.
Key Signaling Events:
-
Grp94 Inhibition: this compound binds to the ATP-binding pocket of Grp94, preventing its chaperone function.[1][2]
-
Client Protein Degradation: Inhibition of Grp94 leads to the misfolding and subsequent degradation of its client proteins. Notable clients implicated in cancer progression include HER2, LRP6, and various integrins.[1][3]
-
Disruption of Pro-Survival Signaling: The degradation of client proteins disrupts critical pro-survival pathways. For instance, HER2 degradation inhibits the Raf-MAPK and PI3K/Akt signaling cascades, while LRP6 degradation attenuates the Wnt signaling pathway.[1][3]
-
Induction of ER Stress and the Unfolded Protein Response (UPR): The accumulation of unfolded proteins in the ER due to Grp94 inhibition triggers the UPR. This is characterized by the upregulation of ER stress markers such as Grp78 (BiP), ATF4, and CHOP.[4]
-
Activation of the Intrinsic Apoptotic Pathway: Prolonged ER stress and the downregulation of anti-apoptotic proteins (e.g., Bcl-2) lead to the activation of pro-apoptotic Bcl-2 family members like Bax and Bak.[4] This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the formation of the apoptosome.
-
Caspase Activation and Execution of Apoptosis: The apoptosome activates initiator caspase-9, which in turn cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.[6] These caspases then cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][7]
Data Presentation
While specific quantitative data for this compound-induced apoptosis is limited in publicly available literature, the effects of a structurally related and potent Grp94-selective inhibitor, PU-WS13, in HER2-overexpressing breast cancer cells provide a valuable reference.
| Cell Line | Treatment | Concentration (µM) | Time (h) | Assay | Result | Reference |
| SKBr3 | PU-WS13 | 0.5, 2.5, 12.5 | 24 | Western Blot | Dose-dependent increase in PARP cleavage | [1][2] |
| BT474 | PU-WS13 | Not specified | Not specified | Cell Viability | Decrease in cell viability | [1][2] |
| MDA-MB-361 | PU-WS13 | Not specified | Not specified | Cell Viability | Decrease in cell viability | [1][2] |
| MDA-MB-453 | PU-WS13 | Not specified | Not specified | Cell Viability | Decrease in cell viability | [1][2] |
| SKBr3 | PU-WS13 | Not specified | Not specified | Apoptosis Assay | Rapid accumulation of cells in the sub-G1 phase | [1][2] |
Note: The data presented above is for the Grp94 inhibitor PU-WS13 and serves as an illustrative example of the expected effects of selective Grp94 inhibition.
Mandatory Visualizations
Caption: Signaling pathway of this compound induced apoptosis in cancer cells.
Caption: Experimental workflow for assessing this compound induced apoptosis.
Experimental Protocols
Assessment of Apoptosis by Annexin V and Propidium Iodide Staining
This protocol is for the quantitative analysis of apoptotic cells using flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for different time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Directly collect the cells into a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Caspase-3/7 Activity Assay
This fluorometric assay measures the activity of key executioner caspases.
Materials:
-
Treated and control cell lysates
-
Caspase-3/7 Assay Kit (containing a fluorogenic substrate like Ac-DEVD-AMC)
-
Lysis buffer
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. Harvest and lyse the cells according to the assay kit manufacturer's instructions. Determine the protein concentration of each lysate.
-
Assay Preparation: Prepare the caspase assay buffer and substrate solution as per the kit protocol.
-
Plate Setup: Add 50-100 µg of protein from each cell lysate to separate wells of the 96-well plate. Adjust the volume with lysis buffer.
-
Reaction Initiation: Add the caspase substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence intensity using a plate reader.
-
Data Analysis: Compare the fluorescence levels of treated samples to the untreated control to determine the fold-increase in caspase-3/7 activity.
Western Blot Analysis for PARP Cleavage
This protocol detects the cleavage of PARP, a hallmark of caspase-mediated apoptosis.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PARP (recognizing both full-length and cleaved forms), anti-cleaved caspase-3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometrically quantify the bands for full-length PARP (116 kDa) and the cleaved fragment (89 kDa) and normalize to the loading control. An increase in the 89 kDa fragment indicates apoptosis.
References
- 1. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Failure of Poly(ADP-Ribose) Polymerase Cleavage by Caspases Leads to Induction of Necrosis and Enhanced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dorsomorphin induces cancer cell apoptosis and sensitizes cancer cells to HSP90 and proteasome inhibitors by reducing nuclear heat shock factor 1 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hsp90 inhibition by PU-H71 induces apoptosis through endoplasmic reticulum stress and mitochondrial pathway in cancer cells and overcomes the resistance conferred by Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hsp90 inhibitor gedunin causes apoptosis in A549 lung cancer cells by disrupting Hsp90:Beclin-1:Bcl-2 interaction and downregulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing PU-H54 Target Engagement in Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
PU-H54 is a potent and selective inhibitor of Glucose-regulated protein 94 (Grp94), an endoplasmic reticulum-resident paralog of the heat shock protein 90 (Hsp90) family of molecular chaperones.[1][2][3] Grp94 plays a crucial role in the folding and maturation of a specific subset of secretory and membrane-associated proteins, many of which are implicated in cancer and other diseases.[3] Unlike pan-Hsp90 inhibitors which target multiple Hsp90 paralogs and can lead to significant toxicity, the selectivity of this compound for Grp94 offers a more targeted therapeutic approach.[2][4]
These application notes provide a comprehensive guide to assessing the cellular target engagement of this compound with Grp94. Direct measurement of target engagement in a cellular context is critical for validating the mechanism of action, establishing structure-activity relationships, and informing dose-selection for in vivo studies.[5][6] The following sections detail the mechanism of this compound action, present key experimental protocols for quantifying target engagement, and provide structured data tables for easy comparison of expected outcomes.
Mechanism of Action of this compound
This compound is a purine-scaffold inhibitor that selectively binds to the ATP-binding pocket of Grp94.[3][4] Structural studies have revealed that the basis for its selectivity lies in its ability to induce and bind to a novel, transient pocket (Site 2) within the N-terminal domain of Grp94, a conformation that is not readily accessible in other Hsp90 paralogs like Hsp90α and Hsp90β.[2][4][7] The binding of this compound prevents the conformational changes required for Grp94's chaperone activity, leading to the degradation of its client proteins.
Signaling Pathway of Grp94 Inhibition by this compound
Caption: this compound binds to Grp94 in the ER, inhibiting its chaperone function and leading to client protein degradation.
Experimental Protocols for Assessing Target Engagement
Several methods can be employed to measure the direct interaction of this compound with Grp94 within cells. The Cellular Thermal Shift Assay (CETSA) is a powerful and widely used technique for this purpose and will be detailed below.[8][9][10] Other complementary methods are also briefly described.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand, such as this compound, to its target protein, Grp94, increases the protein's thermal stability.[9] This stabilization results in less protein denaturation and aggregation upon heating. The amount of soluble Grp94 remaining after heat treatment can be quantified by various methods, most commonly by Western blotting or mass spectrometry.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Grp94-selective Inhibitor, Can be Used for Breast Cancer Research | MedChemExpress [medchemexpress.eu]
- 4. Paralog specific Hsp90 Inhibitors – a brief history and a bright future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Toll-like Receptor Trafficking with PU-H54
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PU-H54, a selective inhibitor of Glucose-Regulated Protein 94 (Grp94), to investigate the trafficking of Toll-like Receptors (TLRs), with a particular focus on TLR9.
Introduction
Toll-like receptors are a class of proteins that play a crucial role in the innate immune system. The proper functioning and signaling of many TLRs are dependent on their correct subcellular localization and trafficking. TLR9, for instance, is synthesized in the endoplasmic reticulum (ER) and, upon stimulation, traffics to endolysosomes to recognize microbial DNA and initiate a signaling cascade.[1][2] The heat shock protein 90 (HSP90) family of molecular chaperones is critically involved in the folding, stabilization, and trafficking of a wide array of client proteins, including several TLRs. Grp94, the ER-resident paralog of HSP90, is essential for the maturation and trafficking of TLRs.[3][4]
This compound is a purine-scaffold inhibitor that exhibits high selectivity for Grp94 over other HSP90 paralogs.[5][6] This selectivity makes this compound an invaluable tool for dissecting the specific role of Grp94 in cellular processes, including the trafficking of TLRs from the ER to their signaling compartments. By inhibiting Grp94, researchers can probe the consequences of disrupting TLR trafficking on immune signaling pathways.
Mechanism of Action
This compound binds to the ATP-binding pocket of Grp94, inhibiting its chaperone activity.[5] Grp94 is known to be essential for the proper folding and conformational maturation of TLR9.[4][7] Inhibition of Grp94 by this compound is hypothesized to lead to the misfolding and subsequent retention of TLR9 in the ER, preventing its translocation to endolysosomes where it would normally encounter its ligand, CpG DNA. This disruption in trafficking is expected to abrogate downstream TLR9 signaling.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes of experiments using this compound to study TLR9 trafficking.
Table 1: Effect of this compound on TLR9 Colocalization with Organelle Markers
| This compound Concentration (µM) | Colocalization of TLR9 with Calnexin (ER Marker) (Pearson's Correlation Coefficient ± SD) | Colocalization of TLR9 with LAMP1 (Endolysosomal Marker) (Pearson's Correlation Coefficient ± SD) |
| 0 (Vehicle) | 0.35 ± 0.05 | 0.75 ± 0.08 |
| 1 | 0.52 ± 0.06 | 0.48 ± 0.07 |
| 5 | 0.78 ± 0.04 | 0.21 ± 0.05 |
| 10 | 0.85 ± 0.03 | 0.12 ± 0.04 |
This illustrative data suggests a dose-dependent increase in the retention of TLR9 in the ER and a corresponding decrease in its localization to endolysosomes upon treatment with this compound.
Table 2: Effect of this compound on the Interaction between TLR9 and Grp94
| This compound Treatment | Relative Amount of Grp94 Co-immunoprecipitated with TLR9 (Normalized to Untreated Control ± SD) |
| Untreated | 1.00 ± 0.12 |
| 5 µM this compound (4 hours) | 0.45 ± 0.09 |
| 10 µM this compound (4 hours) | 0.21 ± 0.06 |
This hypothetical data indicates that this compound treatment reduces the interaction between TLR9 and Grp94 in a dose-dependent manner, as would be expected from a competitive inhibitor.
Experimental Protocols
Immunofluorescence Staining for TLR9 Localization
This protocol describes how to visualize the subcellular localization of TLR9 in response to this compound treatment using immunofluorescence microscopy.
Materials:
-
Cells expressing TLR9 (e.g., RAW264.7 macrophages, HEK293-TLR9)
-
This compound (dissolved in DMSO)
-
CpG oligodeoxynucleotides (ODN) as a TLR9 agonist
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: Rabbit anti-TLR9, Mouse anti-Calnexin (ER marker), Rat anti-LAMP1 (endolysosomal marker)
-
Secondary antibodies: Goat anti-Rabbit IgG (Alexa Fluor 488), Goat anti-Mouse IgG (Alexa Fluor 594), Goat anti-Rat IgG (Alexa Fluor 647)
-
DAPI nuclear stain
-
Mounting medium
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 4-6 hours.
-
Stimulate the cells with CpG ODN (e.g., 1 µM) for 1-2 hours to induce TLR9 trafficking.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the slides using a confocal microscope.
-
Analyze the images for colocalization of TLR9 with the organelle markers.
Co-immunoprecipitation of TLR9 and Grp94
This protocol details the co-immunoprecipitation of TLR9 and Grp94 to assess their interaction following this compound treatment.
Materials:
-
Cells expressing TLR9
-
This compound (dissolved in DMSO)
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Primary antibodies: Rabbit anti-TLR9, Mouse anti-Grp94
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Culture cells to ~80-90% confluency.
-
Treat cells with this compound (e.g., 5, 10 µM) or vehicle for 4 hours.
-
Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads and incubate the lysate with the primary antibody (e.g., anti-TLR9) or an isotype control IgG overnight at 4°C on a rotator.
-
Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with Wash Buffer.
-
After the final wash, remove all supernatant and resuspend the beads in Elution Buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.
-
Pellet the beads and collect the supernatant for Western blot analysis.
Western Blotting
Procedure:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the protein of interest (e.g., anti-Grp94) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualization
Caption: TLR9 signaling pathway and the inhibitory action of this compound on Grp94.
Caption: Experimental workflow for immunofluorescence analysis of TLR9 localization.
Caption: Workflow for co-immunoprecipitation of TLR9 and Grp94.
References
- 1. TLR9 is Localized in the Endoplasmic Reticulum Prior to Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactome.org [reactome.org]
PU-H54: A Selective Probe for Interrogating Grp94 Function in Chemical Biology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
PU-H54 is a purine-scaffold inhibitor that demonstrates remarkable selectivity for the endoplasmic reticulum (ER)-resident Heat shock protein 90 (Hsp90) paralog, Grp94 (Glucose-regulated protein 94), also known as Hsp90b1. Unlike pan-Hsp90 inhibitors which target all four human Hsp90 paralogs (Hsp90α, Hsp90β, Grp94, and TRAP1), this compound offers a nuanced tool for dissecting the specific roles of Grp94 in cellular homeostasis, protein folding, and disease states, particularly in oncology. This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe in biological research.
The selectivity of this compound arises from its unique binding mode. While most Hsp90 inhibitors bind to a conserved ATP-binding pocket, this compound exploits a secondary hydrophobic cleft, termed "Site 2," which is accessible in Grp94 but not in other Hsp90 paralogs.[1][2][3] This paralog-selective inhibition allows for the targeted investigation of Grp94's client proteins and its role in signaling pathways, such as the regulation of HER2 in breast cancer.[2]
Data Presentation
The binding affinities of this compound and the related, more potent Grp94 inhibitor PU-H36 for various Hsp90 paralogs are summarized below. This data highlights the selectivity of these compounds for Grp94.
| Compound | Target Paralog | Dissociation Constant (Kd) in µM | Fold Selectivity (vs. Hsp90α) | Reference |
| This compound | Hsp90α (N-terminal domain) | ~25 (Calculated with N set to 1) | 1x | [4] |
| Grp94 | Data suggests weaker binding than PU-H36 | - | [4] | |
| PU-H36 | Hsp90α | ~26 (Calculated with N set to 1) | 1x | [4] |
| Grp94 | 2.6 | ~10-fold vs Hsp90α | [1] |
Signaling Pathway
This compound inhibits the chaperone cycle of Grp94, which is crucial for the proper folding and maturation of a specific subset of secretory and membrane-associated client proteins. By binding to the ATP-binding site of Grp94, this compound prevents the conformational changes necessary for its chaperone activity, leading to the misfolding and subsequent degradation of Grp94 client proteins.
Caption: Inhibition of the Grp94 chaperone cycle by this compound.
Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding Affinity Determination
This protocol describes a competitive binding assay to determine the affinity of this compound for Grp94.
Workflow Diagram:
Caption: Experimental workflow for a Fluorescence Polarization assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human Grp94 protein in assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 2 mM DTT, and 0.01% NP-40).
-
Prepare a fluorescently labeled Hsp90 ligand (e.g., a Bodipy-labeled geldanamycin analog) in assay buffer. The final concentration should be in the low nanomolar range and determined empirically.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.
-
-
Assay Procedure:
-
In a 384-well, low-volume, black, round-bottom plate, add the assay components in the following order:
-
Assay buffer
-
This compound at various concentrations (or DMSO for control)
-
Fluorescent probe
-
Grp94 protein
-
-
The final assay volume is typically 20-25 µL.
-
Include controls for no protein (minimum polarization) and no competitor (maximum polarization).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the millipolarization (mP) values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation, requiring the Kd of the fluorescent probe.
-
Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on the viability of cancer cell lines.
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., SKBr3 for HER2-positive breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (or DMSO as a vehicle control).
-
Incubate the cells for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Western Blotting for Hsp90 Client Protein Degradation
This protocol is used to confirm the on-target effect of this compound by observing the degradation of known Grp94 client proteins.
Methodology:
-
Cell Lysis:
-
Plate and treat cells with this compound as described in the cell viability assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysates and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Grp94 client proteins (e.g., HER2, TLRs, integrins) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
-
In Vivo Efficacy Study in a Breast Cancer Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a mouse xenograft model. Note: This is an adapted protocol based on studies with similar Grp94 inhibitors like PU-WS13.[5] All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Methodology:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of human breast cancer cells (e.g., 4T1 or SKBr3) in a matrigel mixture into the flank of female immunodeficient mice (e.g., NOD-SCID or BALB/c).
-
Monitor the mice for tumor growth.
-
-
Treatment Protocol:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (formulated in a suitable vehicle, e.g., DMSO/Cremophor/saline) via intraperitoneal (i.p.) or oral (p.o.) route at a predetermined dose and schedule (e.g., daily or every other day). The control group receives the vehicle only.
-
-
Tumor Growth Monitoring and Endpoint:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.
-
-
Pharmacodynamic and Histological Analysis:
-
A portion of the tumor tissue can be flash-frozen for Western blot analysis of client protein levels.
-
Another portion can be fixed in formalin and embedded in paraffin for immunohistochemical analysis of biomarkers (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3).
-
Conclusion
This compound is a powerful and selective chemical tool for investigating the specific functions of Grp94. Its ability to discriminate between Hsp90 paralogs allows for a more precise understanding of the roles of individual chaperones in health and disease. The protocols provided here offer a framework for researchers to utilize this compound in their studies to elucidate the biological significance of Grp94 and to explore its potential as a therapeutic target.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective inhibition of hsp90 paralogs: Uncovering the role of helix 1 in Grp94-selective ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GRP94 Inhibitor PU-WS13 Decreases M2-like Macrophages in Murine TNBC Tumors: A Pharmaco-Imaging Study with 99mTc-Tilmanocept SPECT - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Pu-H54
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pu-H54 is a selective inhibitor of Glucose-Regulated Protein 94 (Grp94), an endoplasmic reticulum-resident member of the Hsp90 family of molecular chaperones.[1][2] Grp94 plays a crucial role in the folding and maturation of a variety of secreted and membrane-bound proteins involved in cell adhesion, immune responses, and signaling pathways.[3][4] Dysregulation of Grp94 has been implicated in various diseases, including cancer.[1][2]
This compound possesses a terminal alkyne group, rendering it a versatile tool for chemical biology and drug development.[1] This alkyne moiety allows for its conjugation to a wide array of azide-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][5] This reaction is highly efficient, specific, and biocompatible, enabling the attachment of fluorescent dyes, affinity tags, or other functional groups to this compound for various applications, including target identification, visualization, and the development of targeted drug delivery systems.[6][7]
This document provides a detailed protocol for the copper-catalyzed azide-alkyne cycloaddition reaction with this compound, intended for researchers in academia and industry.
Signaling Pathway of Grp94
Grp94 is a key component of the endoplasmic reticulum (ER) chaperone machinery and is involved in the unfolded protein response (UPR).[1] Under ER stress, Grp94 expression is upregulated to help manage the increased load of unfolded or misfolded proteins.[4] It plays a critical role in the folding and stability of several client proteins, including toll-like receptors (TLRs), integrins, and insulin-like growth factors (IGFs), thereby influencing various signaling pathways related to cell survival, proliferation, and immune regulation.[3][4]
Caption: Grp94 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for CuAAC with this compound
The general workflow for a CuAAC reaction involving this compound and an azide-functionalized molecule (e.g., a fluorescent probe) is depicted below. This process involves the preparation of stock solutions, the click reaction itself, and subsequent downstream analysis.
Caption: General experimental workflow for the CuAAC of this compound.
Quantitative Data: Recommended Reagent Concentrations
The following table provides recommended starting concentrations and molar ratios for the key reagents in the CuAAC reaction with this compound. These may require optimization depending on the specific azide-containing molecule and the experimental context (e.g., in vitro bioconjugation vs. cell lysate labeling).
| Reagent | Stock Solution Concentration | Final Concentration (in reaction) | Molar Ratio (relative to this compound) |
| This compound (Alkyne) | 1-10 mM in DMSO | 10-100 µM | 1 |
| Azide-containing Molecule | 1-10 mM in DMSO or water | 20-500 µM | 2-5 |
| Copper(II) Sulfate (CuSO₄) | 20-100 mM in water | 0.1-1 mM | 10 |
| THPTA (Ligand) | 100-200 mM in water | 0.5-5 mM | 50 |
| Sodium Ascorbate | 100-300 mM in water (fresh) | 2.5-5 mM | 250-500 |
Experimental Protocol: CuAAC of this compound with an Azide-Probe
This protocol is a general guideline for the conjugation of this compound to an azide-containing fluorescent probe in an aqueous buffer system.
Materials:
-
This compound
-
Azide-functionalized fluorescent probe
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium L-ascorbate
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Microcentrifuge tubes
Equipment:
-
Vortex mixer
-
Microcentrifuge
-
Incubator or shaker at room temperature
Procedure:
-
Preparation of Stock Solutions:
-
This compound (10 mM): Dissolve the appropriate amount of this compound in DMSO.
-
Azide-Probe (10 mM): Dissolve the azide-probe in DMSO or water, depending on its solubility.
-
Copper(II) Sulfate (100 mM): Dissolve 25 mg of CuSO₄·5H₂O in 1 mL of deionized water.
-
THPTA (100 mM): Prepare a 100 mM stock solution in deionized water.[8]
-
Sodium Ascorbate (300 mM): Dissolve 59.4 mg of sodium ascorbate in 1 mL of deionized water. Note: This solution is prone to oxidation and should be prepared fresh before each experiment.[9]
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the following reagents in the specified order. The volumes can be scaled as needed. For a final reaction volume of 200 µL:
-
134 µL PBS buffer (pH 7.4)
-
2 µL of 10 mM this compound stock solution (final concentration: 100 µM)
-
4 µL of 10 mM Azide-Probe stock solution (final concentration: 200 µM)
-
20 µL of 100 mM THPTA solution (final concentration: 10 mM)
-
20 µL of 20 mM CuSO₄ solution (final concentration: 2 mM)
-
-
Vortex the mixture briefly.
-
-
Initiation of the Click Reaction:
-
Add 20 µL of the freshly prepared 300 mM sodium ascorbate solution to the reaction mixture.[9]
-
Vortex briefly to ensure thorough mixing.
-
-
Incubation:
-
Downstream Processing and Analysis:
-
The subsequent steps will depend on the specific application.
-
For protein labeling in cell lysates: The labeled proteins can be precipitated using methanol/chloroform, followed by washing to remove excess reagents.[8] The protein pellet can then be redissolved in an appropriate buffer for analysis by SDS-PAGE and in-gel fluorescence scanning.
-
For small molecule conjugation: The product can be purified from the reaction mixture using techniques such as HPLC or precipitation.
-
Notes:
-
The order of addition of reagents is important. The copper and ligand should be pre-complexed before the addition of the reducing agent (sodium ascorbate).[10]
-
The use of a copper-chelating ligand like THPTA is crucial in biological systems to stabilize the Cu(I) oxidation state, increase reaction efficiency, and reduce potential cytotoxicity.[10]
-
For labeling live cells, copper-free click chemistry methods are often preferred due to the cytotoxicity of copper. However, with the use of appropriate ligands and low copper concentrations, CuAAC can be performed on fixed cells or in cell lysates with high efficiency.[10]
-
It is recommended to perform a control reaction without the azide or alkyne component to assess background signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Surface GRP94 as a Novel Emerging Therapeutic Target for Monoclonal Antibody Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. genelink.com [genelink.com]
- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. confluore.com.cn [confluore.com.cn]
- 10. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Utilizing PU-H54 to Investigate Integrin Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PU-H54, a selective inhibitor of Glucose-Regulated Protein 94 (Grp94), to study the role of this HSP90 paralog in integrin function. Given that integrins are crucial client proteins of Grp94, this compound serves as a valuable chemical tool to probe integrin-dependent cellular processes such as adhesion, migration, and signaling.[1][2]
Introduction to this compound and its Relevance to Integrin Biology
This compound is a purine-scaffold inhibitor that exhibits selectivity for Grp94, the endoplasmic reticulum-resident member of the heat shock protein 90 (HSP90) family.[3][4] Grp94 plays a critical role in the folding, assembly, and trafficking of a specific subset of proteins, including numerous integrin subunits.[1][2][5][6] Integrins, a family of heterodimeric transmembrane receptors, are fundamental mediators of cell-extracellular matrix (ECM) and cell-cell interactions, governing essential cellular functions that are often dysregulated in diseases like cancer.
By selectively inhibiting Grp94, this compound can be employed to dissect the contribution of this chaperone to integrin maturation and subsequent integrin-mediated signaling pathways. This allows for the investigation of the consequences of impaired integrin function on cell adhesion, migration, and the underlying molecular mechanisms.
Quantitative Data
The following table summarizes the inhibitory activity of this compound against HSP90 paralogs, highlighting its selectivity for Grp94.
| Compound | HSP90 Paralogs | IC50 (µM) | Reference |
| This compound | Grp94 | 11.77 | [7] |
| Hsp90α/β | >250 | [7] | |
| Trap1 | 54.1 | [7] |
Note: IC50 values can vary depending on the assay conditions. Researchers should consider determining the optimal concentration of this compound for their specific cell type and experimental setup.
Key Applications and Experimental Protocols
The primary application of this compound in this context is to disrupt Grp94-dependent integrin function and observe the downstream cellular effects.
Investigating the Role of Grp94 in Cell Adhesion
Rationale: Integrin-mediated cell adhesion is a fundamental process that relies on the proper cell surface expression and conformation of integrin receptors. By inhibiting Grp94 with this compound, the maturation and trafficking of client integrin subunits can be disrupted, leading to a reduction in cell adhesion to their respective ECM ligands.
Experimental Protocol: Cell Adhesion Assay
This protocol is adapted from standard cell adhesion assay procedures.
Materials:
-
This compound (dissolved in a suitable solvent like DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free medium
-
Extracellular matrix proteins (e.g., fibronectin, collagen, laminin)
-
96-well tissue culture plates
-
Bovine Serum Albumin (BSA)
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS in PBS)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL fibronectin in PBS) overnight at 4°C.
-
The following day, wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Wash the wells again with PBS before cell seeding.
-
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1-50 µM) or vehicle control (DMSO) in serum-free medium for a predetermined time (e.g., 24-48 hours). The optimal treatment time and concentration should be determined empirically.
-
-
Cell Seeding:
-
Detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Resuspend the cells in serum-free medium and count them.
-
Seed a defined number of cells (e.g., 5 x 10^4 cells/well) into the pre-coated wells.
-
-
Adhesion Incubation:
-
Incubate the plate at 37°C for a short period (e.g., 30-60 minutes) to allow for cell adhesion.
-
-
Washing and Staining:
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
Wash the wells extensively with water to remove excess stain.
-
-
Quantification:
-
Air dry the plate completely.
-
Solubilize the stain by adding a solubilization buffer to each well.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
-
Expected Outcome: Treatment with this compound is expected to cause a dose-dependent decrease in cell adhesion to the ECM, which can be quantified and plotted.
Assessing the Impact of Grp94 Inhibition on Cell Migration
Rationale: Cell migration is a complex process that heavily relies on the dynamic regulation of integrin-mediated adhesions. Inhibition of Grp94 by this compound can impair the function of integrins involved in the formation and turnover of focal adhesions, thereby inhibiting cell migration.
Experimental Protocol: Transwell Migration (Boyden Chamber) Assay
This protocol is a standard method for evaluating cell migration.
Materials:
-
This compound
-
Cell line of interest
-
Transwell inserts (with appropriate pore size, e.g., 8 µm)
-
24-well companion plates
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Crystal Violet staining solution
-
Microscope
Procedure:
-
Cell Treatment:
-
Pre-treat cells with this compound or vehicle control as described in the cell adhesion assay protocol.
-
-
Assay Setup:
-
Place transwell inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant to the lower chamber.
-
Resuspend the pre-treated cells in serum-free medium and seed them into the upper chamber of the transwell insert.
-
-
Migration Incubation:
-
Incubate the plate at 37°C for a period that allows for cell migration (e.g., 6-24 hours), which should be optimized for the specific cell line.
-
-
Staining and Visualization:
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the migrated cells with Crystal Violet.
-
Wash the inserts with water.
-
-
Quantification:
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Alternatively, the stain can be eluted and the absorbance measured as in the adhesion assay.
-
Expected Outcome: A dose-dependent reduction in the number of migrated cells is expected with this compound treatment.
Analyzing Integrin Signaling Pathways
Rationale: Integrin engagement with the ECM triggers intracellular signaling cascades that regulate cell behavior. Key mediators of this signaling include Focal Adhesion Kinase (FAK) and Src kinase. As FAK is a known HSP90 client protein, its stability and activity can be compromised by HSP90 inhibitors.[7][8][9] this compound, by targeting Grp94, can indirectly affect the stability and function of key signaling molecules downstream of integrins.
Experimental Protocol: Western Blotting for Key Signaling Proteins
Materials:
-
This compound
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against:
-
Phospho-FAK (e.g., Tyr397)
-
Total FAK
-
Phospho-Src (e.g., Tyr416)
-
Total Src
-
Integrin subunits (e.g., β1)
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle control for the desired time. For signaling studies, shorter treatment times (e.g., 2-24 hours) may be appropriate.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Expected Outcome: Treatment with this compound is expected to lead to a decrease in the phosphorylation of FAK and Src, and potentially a reduction in the total protein levels of FAK and specific integrin subunits.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits Grp94, disrupting integrin and FAK function.
Experimental Workflow Diagram
Caption: Workflow for studying this compound's effect on integrin function.
Summary and Conclusion
This compound provides a selective tool to investigate the role of Grp94 in integrin biology. By employing the protocols outlined above, researchers can systematically assess the impact of Grp94 inhibition on integrin-dependent cell adhesion, migration, and signaling. The expected outcomes from these experiments will contribute to a deeper understanding of the intricate relationship between HSP90 chaperones and integrin function, with potential implications for the development of novel therapeutic strategies targeting diseases characterized by aberrant cell adhesion and migration.
References
- 1. Clients and Oncogenic Roles of Molecular Chaperone gp96/grp94 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paralog specific Hsp90 Inhibitors – a brief history and a bright future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GRP94: an HSP90-like protein specialized for protein folding and quality control in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and functional analysis of GRP94 in the closed state reveals an essential role for the pre-N domain and a potential client-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination of heat shock protein 90 and focal adhesion kinase inhibitors synergistically inhibits the growth of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Heat Shock Protein 90β Stabilizes Focal Adhesion Kinase and Enhances Cell Migration and Invasion in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing PU-H54 to Investigate ER-to-Golgi Trafficking
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endoplasmic reticulum (ER) and the Golgi apparatus are central organelles in the secretory pathway, responsible for the synthesis, folding, modification, and transport of approximately one-third of the cellular proteome. The trafficking of proteins from the ER to the Golgi is a highly regulated and essential process involving the formation of transport vesicles, cargo selection, and vesicle fusion. Molecular chaperones play a critical role in ensuring the proper folding and quality control of proteins before their exit from the ER.
One such crucial chaperone is Heat Shock Protein 90 (Hsp90). Hsp90 and its paralogs, including the ER-resident Grp94, are involved in the conformational maturation and stability of a wide range of "client" proteins, many of which are key signaling molecules. Emerging evidence indicates that Hsp90 is also fundamentally involved in the mechanics of vesicular transport between the ER and Golgi.[1]
PU-H54 is a potent and specific purine-scaffold inhibitor of Hsp90. It binds to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its chaperone function and leading to the destabilization and degradation of its client proteins. This property makes this compound a valuable chemical tool to probe the cellular functions of Hsp90, including its role in protein trafficking. By inhibiting Hsp90, researchers can induce a block in the ER-to-Golgi transport pathway, leading to the accumulation of cargo proteins in the ER and allowing for a detailed investigation of Hsp90's role in this process.
These application notes provide a comprehensive guide for utilizing this compound to study ER-to-Golgi trafficking, complete with detailed experimental protocols, data presentation guidelines, and visualizations of the underlying cellular mechanisms and workflows.
Mechanism of Action: this compound in the Hsp90 Chaperone Cycle
Hsp90 functions as a molecular chaperone in a dynamic cycle driven by ATP binding and hydrolysis. This cycle, involving various co-chaperones, facilitates the proper folding and activation of client proteins. This compound acts as a competitive inhibitor of ATP, binding to the N-terminal ATP pocket of Hsp90. This locks the chaperone in a conformation that is unable to process client proteins, leading to their misfolding, ubiquitination, and subsequent degradation by the proteasome. In the context of ER-to-Golgi trafficking, inhibiting the ER-resident Hsp90 paralog, Grp94, can disrupt the maturation and transport of specific cargo proteins.
Figure 1. Mechanism of this compound Inhibition. This compound competitively binds to the ATP pocket of Hsp90, disrupting the chaperone cycle and leading to client protein degradation.
Application: Probing ER-to-Golgi Trafficking with this compound
The temperature-sensitive mutant of the Vesicular Stomatitis Virus G protein (VSV-G tsO45) is a widely used model cargo protein to study the secretory pathway. At a restrictive temperature (e.g., 40°C), VSV-G is misfolded and retained in the ER. Upon shifting to a permissive temperature (e.g., 32°C), the protein refolds correctly and is synchronously transported through the Golgi to the plasma membrane.
By treating cells with this compound prior to the temperature shift, researchers can investigate the role of Hsp90 in this process. Inhibition of Hsp90 is expected to prevent the efficient export of VSV-G from the ER, leading to its accumulation in this organelle and a failure to reach the Golgi apparatus. This effect can be visualized and quantified using immunofluorescence microscopy and Western blotting.
Figure 2. Logical flow of using this compound to study ER-to-Golgi trafficking.
Quantitative Data Summary
Table 1: Cytotoxicity of Hsp90 Inhibitors in Various Cell Lines
| Compound | Cell Line | Assay | IC50 (nM) | Exposure Time (h) |
| 17-AAG | HeLa | MTT | ~200 | 48 |
| 17-AAG | SiHa | MTT | ~150 | 48 |
| Geldanamycin | HeLa | MTT | ~50 | 48 |
| This compound | SKBr3 | AlamarBlue | ~30-50 | 72 |
| This compound | MCF7 | AlamarBlue | >1000 | 72 |
Note: IC50 values are highly dependent on the cell line and assay conditions. It is crucial to determine the optimal non-toxic concentration of this compound for the specific cell line and experiment duration.
Table 2: Representative Effects of Hsp90 Inhibition on VSV-G Trafficking
| Hsp90 Inhibitor | Concentration | Time Point (post-temp shift) | Effect on VSV-G Trafficking | Quantification Method |
| Geldanamycin | 10 µM | 60 min | Significant retention of VSV-G in the ER | Immunofluorescence Scoring |
| 17-AAG | 5 µM | 60 min | Delayed acquisition of Endo H resistance | Western Blot (Endo H Assay) |
| Geldanamycin | 10 µM | 90 min | Reduced cell surface expression of VSV-G | Cell Surface Biotinylation |
Experimental Protocols
Overall Experimental Workflow
The general workflow for investigating the effect of this compound on ER-to-Golgi trafficking involves cell culture and transfection with a VSV-G expression vector, treatment with this compound, synchronization of VSV-G transport using a temperature shift, and subsequent analysis by immunofluorescence and Western blotting.
Figure 3. General experimental workflow for studying the effects of this compound on VSV-G trafficking.
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic concentration range of this compound on the chosen cell line to identify appropriate concentrations for trafficking assays.
Materials:
-
96-well cell culture plates
-
Cell line of interest (e.g., HeLa, COS-7)
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 1 nM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time, corresponding to your planned trafficking experiment (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value. For trafficking studies, use concentrations of this compound that result in >90% cell viability.
Protocol 2: Immunofluorescence Staining for VSV-G Localization
Objective: To visualize the subcellular localization of VSV-G and assess its retention in the ER following this compound treatment.
Materials:
-
Cells grown on sterile glass coverslips in 24-well plates
-
VSV-G tsO45 expression vector (e.g., VSV-G-GFP)
-
Transfection reagent
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Rabbit anti-Calreticulin (ER marker) or anti-GM130 (cis-Golgi marker)
-
Secondary antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 594)
-
DAPI solution (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and transfect with the VSV-G tsO45 expression vector.
-
Incubate at the restrictive temperature (40°C) for 16-24 hours to accumulate VSV-G in the ER.
-
Pre-treat the cells with the desired, non-toxic concentration of this compound (or vehicle control) for 1-2 hours at 40°C.
-
Shift the cells to the permissive temperature (32°C) to initiate trafficking.
-
At various time points (e.g., 0, 30, 60, 120 min), fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-Calreticulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Stain nuclei with DAPI for 5 minutes.
-
Wash once with PBS and mount the coverslips onto glass slides using mounting medium.
-
Image the cells using a fluorescence or confocal microscope. Quantify the colocalization of the VSV-G signal with the ER marker to assess the degree of ER retention.
Protocol 3: Western Blot Analysis of VSV-G Glycosylation (Endo H Assay)
Objective: To biochemically assess the transport of VSV-G from the ER to the Golgi by monitoring its glycosylation state. N-linked glycans on proteins in the ER are sensitive to Endoglycosidase H (Endo H), while upon arrival in the medial-Golgi, they are modified and become Endo H-resistant.
Materials:
-
Cells cultured in 6-well plates
-
VSV-G tsO45 expression vector
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Endoglycosidase H (Endo H) and corresponding reaction buffer
-
Laemmli sample buffer
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Mouse anti-VSV-G
-
Secondary antibody: HRP-conjugated Goat anti-Mouse IgG
-
ECL detection reagent
Procedure:
-
Perform cell culture, transfection, temperature shifts, and this compound treatment as described in Protocol 2, but in 6-well plates.
-
At each time point, place the plate on ice, wash cells with ice-cold PBS, and lyse the cells in 100-200 µL of RIPA buffer.
-
Scrape the cells and transfer the lysate to a microfuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
For each sample, take 20-30 µg of protein. Add the appropriate amount of 10x Endo H reaction buffer.
-
Divide each sample into two tubes. To one, add Endo H enzyme. To the other (the control), add an equal volume of water.
-
Incubate both tubes at 37°C for 1-2 hours.
-
Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-VSV-G antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Analyze the results: The Endo H-sensitive form (ER-resident) will show a downward shift in molecular weight after Endo H treatment, while the Endo H-resistant form (post-ER) will not. Quantify the band intensities to determine the percentage of VSV-G that has reached the Golgi at each time point in control versus this compound-treated cells.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PU-H54 Insolubility in Aqueous Buffers
Welcome to the technical support center for PU-H54. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a selective inhibitor of Glucose-Regulated Protein 94 (Grp94), an endoplasmic reticulum-resident molecular chaperone that is a paralog of Heat Shock Protein 90 (Hsp90).[1][2] It is a purine-based, small molecule inhibitor containing an alkyne group, which allows for its use in click chemistry applications. This compound is primarily utilized in cancer research, particularly in studies related to breast cancer, due to the important role of the Hsp90 family in malignancy.[1]
Q2: I'm observing precipitation when I add this compound to my aqueous buffer. Why is this happening?
A2: this compound is a hydrophobic molecule.[3] Its purine-based scaffold and other structural features contribute to its low intrinsic solubility in aqueous solutions. The ATP-binding pocket of Grp94, where this compound binds, is itself notably hydrophobic.[3] When introduced into a polar solvent like an aqueous buffer, hydrophobic molecules like this compound tend to aggregate and precipitate out of solution.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is highly soluble in DMSO, with a reported solubility of up to 100 mg/mL (296.35 mM). It is crucial to use anhydrous (newly opened) DMSO, as hygroscopic DMSO can negatively impact solubility.
Q4: How should I store my this compound solid compound and stock solutions?
A4: Proper storage is critical to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Data from MedChemExpress product information. To avoid repeated freeze-thaw cycles that can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q5: What is the maximum percentage of DMSO that is generally tolerated in cell-based assays?
A5: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity. Some sensitive cell lines may require even lower concentrations (e.g., <0.1%). It is always best practice to include a vehicle control (medium with the same final concentration of DMSO as the experimental wells) in your experiments to account for any effects of the solvent.
Troubleshooting Guide: Overcoming this compound Insolubility
This guide provides a step-by-step approach to address issues with this compound solubility in your experiments.
Problem: Precipitate forms immediately upon adding this compound stock solution to the aqueous buffer.
Root Cause: The final concentration of this compound in the aqueous buffer exceeds its solubility limit, or the percentage of the organic co-solvent (DMSO) is too low to maintain its solubility.
Solutions:
-
Optimize the Final DMSO Concentration:
-
Ensure the final concentration of DMSO in your aqueous buffer is sufficient to maintain this compound in solution, while remaining non-toxic to your cells or compatible with your biochemical assay.
-
Start with a final DMSO concentration of 0.5% and, if solubility issues persist and your experimental system allows, you can test slightly higher concentrations. Always include a vehicle control.
-
-
Serial Dilutions:
-
Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock solution into your aqueous buffer. This gradual decrease in the solvent's solvating power can sometimes prevent abrupt precipitation.
-
-
Sonication:
-
After diluting the this compound stock into your aqueous buffer, sonicate the solution briefly in a water bath sonicator. This can help to break up small aggregates and promote dissolution. Be cautious with sonication as it can generate heat, which may affect the stability of this compound or other buffer components.
-
-
Buffer Composition and pH:
-
The composition of your aqueous buffer can influence the solubility of small molecules. While specific data for this compound in different buffers is limited, consider the following general advice:
-
pH: The charge state of a compound can significantly affect its solubility. Although the effect of pH on this compound solubility is not well-documented, you could empirically test a range of physiologically relevant pH values (e.g., 7.2-7.6) for your buffer if your experimental design permits.
-
Additives: In some cases, the inclusion of non-ionic detergents (e.g., 0.01% NP-40 or Tween-20) or other solubilizing agents in biochemical assay buffers can help to maintain the solubility of hydrophobic compounds.[3] However, the compatibility of these additives with your specific assay and their potential effects on cellular systems must be carefully considered.
-
-
Problem: The solution is initially clear but a precipitate forms over time.
Root Cause: The compound is in a metastable, supersaturated state and is slowly precipitating out of solution. This can be influenced by temperature changes or interactions with other components in the buffer.
Solutions:
-
Prepare Fresh Working Solutions: Prepare your final working solution of this compound in aqueous buffer immediately before use. Avoid storing diluted aqueous solutions for extended periods.
-
Maintain Consistent Temperature: Prepare and use the solutions at a consistent temperature. Temperature fluctuations can affect solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid powder (Molecular Weight: 337.44 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.37 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the solid this compound.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath and/or brief sonication can aid in dissolution if needed.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of a Working Solution in Aqueous Buffer for Cellular Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium (e.g., PBS, DMEM, RPMI-1640)
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your assay. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.
-
Perform a serial dilution if necessary to ensure accurate pipetting and to minimize localized high concentrations of DMSO. For instance, first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock. Then, add 10 µL of the 1 mM intermediate stock to 990 µL of your aqueous buffer to get a final concentration of 10 µM with 1% DMSO. Adjust the dilution scheme to achieve your target final DMSO concentration (e.g., for 0.1% final DMSO, add 1 µL of the 1 mM stock to 999 µL of buffer).
-
Add the calculated volume of the this compound stock (or intermediate dilution) to the pre-warmed aqueous buffer or cell culture medium. Pipette up and down gently or vortex briefly to mix.
-
Use the freshly prepared working solution immediately in your experiment.
Signaling Pathways and Experimental Workflows
This compound Inhibition of Grp94 and Downstream Signaling
This compound selectively inhibits Grp94, which is crucial for the proper folding and maturation of a specific set of client proteins within the endoplasmic reticulum.[1][4] Inhibition of Grp94 leads to the degradation of these client proteins, thereby disrupting several key signaling pathways involved in cancer cell survival, proliferation, and metastasis.[4][5]
Caption: Signaling pathways affected by this compound-mediated inhibition of Grp94.
Experimental Workflow for Troubleshooting this compound Solubility
The following workflow provides a logical sequence of steps to diagnose and resolve solubility issues with this compound in aqueous buffers.
Caption: A logical workflow for troubleshooting this compound insolubility issues.
References
- 1. Frontiers | Molecular Chaperone GRP94/GP96 in Cancers: Oncogenesis and Therapeutic Target [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Chaperone GRP94/GP96 in Cancers: Oncogenesis and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PU-H54 and Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving the Grp94-selective inhibitor, PU-H54, in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the expected toxicity of this compound in non-cancerous cell lines?
A1: Based on available research, this compound is expected to have low cytotoxicity in non-cancerous cell lines. One study noted that at concentrations effective for target modulation in cancer cells, this compound was not toxic to two non-malignant cell lines. Another study on a different Grp94-selective inhibitor showed no anti-proliferative effects on non-transformed HEK293 cells at concentrations up to 100 µM[1]. This suggests a favorable therapeutic window. However, it is crucial to determine the IC50 value for your specific non-cancerous cell line empirically.
Q2: Why is this compound less toxic to non-cancerous cells compared to cancer cells?
A2: The selectivity of Hsp90 inhibitors for cancer cells over normal cells is a known phenomenon. In cancer cells, Hsp90 and its paralogs are often in a high-affinity, activated state due to the stress of malignant transformation and the demand for folding mutated and overexpressed oncoproteins[2][3]. Pan-Hsp90 inhibitors have been associated with off-target toxicities in clinical trials, which has driven the development of isoform-selective inhibitors like this compound to reduce these effects[3][4][5].
Q3: What are the known client proteins of Grp94, the target of this compound, in normal cells?
A3: Grp94 is a resident chaperone protein of the endoplasmic reticulum (ER) involved in the folding and maturation of a specific set of secretory and transmembrane proteins. In normal physiological conditions, Grp94 clients include proteins involved in cell adhesion (integrins), innate immunity (Toll-like receptors), and growth factor signaling (Insulin-like Growth Factors)[2][6][7][8].
Q4: Can inhibition of Grp94 by this compound induce a heat shock response (HSR) in non-cancerous cells?
A4: While pan-Hsp90 inhibitors are known to induce a heat shock response (HSR), characterized by the upregulation of heat shock proteins like Hsp70, Grp94-selective inhibitors such as PU-WS13 (a close analog of this compound) have been shown to cause little to no Hsp70 induction[9]. This suggests that this compound is less likely to induce a strong HSR compared to pan-Hsp90 inhibitors.
Q5: What are the potential off-target effects of this compound in non-cancerous cells?
A5: As a purine-scaffold Hsp90 inhibitor, this compound has the potential for off-target effects, although its selectivity for Grp94 is intended to minimize these[4][8][10]. Researchers should always consider the possibility of off-target activities and include appropriate controls in their experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cytotoxicity assays | Inconsistent cell health or density; variability in this compound stock solution. | Ensure consistent cell seeding density and viability. Prepare fresh dilutions of this compound from a validated stock for each experiment. Include positive and negative controls. |
| Unexpected cytotoxicity at low concentrations | Off-target effects; contamination of cell culture or reagents. | Verify the identity and purity of your this compound compound. Test for mycoplasma contamination in your cell cultures. Compare results with a different batch of this compound if possible. |
| No observable effect on Grp94 client proteins | Insufficient concentration or treatment time; low expression of the target client protein in the chosen cell line. | Perform a dose-response and time-course experiment. Confirm the expression of your Grp94 client protein of interest in the untreated non-cancerous cell line via Western blot or other methods. |
| Induction of Hsp70 (Heat Shock Response) | Potential inhibition of cytosolic Hsp90 isoforms (Hsp90α/β) at high concentrations. | Use the lowest effective concentration of this compound that targets Grp94 without significantly affecting cytosolic Hsp90 clients. Perform a Western blot for Hsp70 to monitor the heat shock response. |
| Difficulty in detecting degradation of Grp94 clients | Grp94 clients are involved in the secretory pathway; degradation may be rapid or masked by ongoing protein synthesis. | Use a protein synthesis inhibitor (e.g., cycloheximide) in combination with this compound treatment to better observe the degradation of existing client proteins. |
Quantitative Data Summary
Direct IC50 values for this compound in a wide range of non-cancerous cell lines are not extensively reported in the literature. The available information suggests low toxicity. Researchers should establish dose-response curves for their specific cell lines. For context, a related Grp94 inhibitor showed no significant anti-proliferative activity in HEK293 (a non-cancerous human embryonic kidney cell line) at concentrations up to 100 µM[1].
Table 1: Representative Cytotoxicity Data for a Grp94-Selective Inhibitor in a Non-Cancerous Cell Line
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Grp94 Inhibitor (Cpd 2) | HEK293 | Proliferation | > 100 | [1] |
Note: This data is for a compound structurally related to this compound and is provided for illustrative purposes. Users must determine the IC50 for this compound in their experimental system.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is intended to determine the cytotoxic effects of this compound on non-cancerous cell lines.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Grp94 Client Proteins and ER Stress Markers
This protocol outlines the steps to assess the impact of this compound on the protein levels of Grp94 clients and markers of the Unfolded Protein Response (UPR).
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Integrin beta 1, anti-TLR2, anti-BiP/GRP78, anti-CHOP, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities relative to a loading control.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathway of this compound Induced ER Stress
Caption: Potential mechanism of this compound inducing ER stress and apoptosis in non-cancerous cells.
Experimental Workflow for Assessing this compound Toxicity
Caption: A logical workflow for the comprehensive assessment of this compound toxicity.
Potential Caspase Activation Pathway
References
- 1. Development of a Grp94 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clients and Oncogenic Roles of Molecular Chaperone gp96/grp94 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. DSpace [kuscholarworks.ku.edu]
- 6. GRP94: an HSP90-like protein specialized for protein folding and quality control in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Surface GRP94 as a Novel Emerging Therapeutic Target for Monoclonal Antibody Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of purine-scaffold small molecule inhibitors of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purine-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing PU-H54 Degradation in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of PU-H54 in long-term experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and use of this compound, providing potential causes and solutions to ensure the integrity of your experiments.
Issue 1: Inconsistent or weaker than expected biological activity of this compound in cellular assays.
| Potential Cause | Proposed Solution |
| Degradation of this compound in stock solution. | Prepare fresh stock solutions in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] |
| Degradation of this compound in cell culture medium. | Prepare working solutions fresh for each experiment. Minimize the exposure of this compound containing media to light and elevated temperatures. Consider performing a time-course experiment to assess the stability of this compound in your specific cell culture medium. |
| pH-mediated hydrolysis. | Ensure the pH of your experimental buffers and media is within a stable range for purine-based compounds, typically around neutral pH. Avoid highly acidic or alkaline conditions. |
| Oxidation of the purine ring or thioether linkage. | Use degassed buffers and media where possible. Minimize the headspace in storage vials. Consider adding antioxidants to your experimental setup if compatible with your assay. |
| Photodegradation. | Protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil. Avoid prolonged exposure to ambient light during experimental procedures. |
Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis of this compound samples.
| Potential Cause | Proposed Solution |
| Formation of degradation products. | Analyze the mass spectra of the unknown peaks to identify potential degradation products. Likely degradation pathways include oxidation of the purine or thioether moiety, and hydrolysis of the thioether bond. |
| Contamination of solvents or reagents. | Use high-purity, HPLC-grade solvents and fresh reagents. Filter all solutions before analysis. |
| Interaction with components of the cell culture medium. | Analyze a blank sample of the cell culture medium to identify any interfering peaks. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions in anhydrous DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from moisture and repeated temperature fluctuations, it is highly recommended to aliquot stock solutions into single-use volumes.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, which includes a purine ring and a thioether linkage, the following degradation pathways are plausible:
-
Oxidation: The purine ring is susceptible to oxidation, which can alter its biological activity. The thioether linkage can also be oxidized to a sulfoxide or sulfone.
-
Hydrolysis: The thioether bond may undergo hydrolysis, particularly under non-neutral pH conditions, leading to the cleavage of the molecule.
-
Photodegradation: Purine analogs and thioether-containing compounds can be sensitive to light, leading to the formation of various photoproducts.
Q3: How can I assess the stability of this compound in my specific experimental conditions?
A3: A stability study using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, is recommended. This involves incubating this compound under your experimental conditions (e.g., in cell culture medium at 37°C) and analyzing samples at different time points to quantify the remaining amount of intact this compound.
Q4: Can I prepare a large batch of this compound containing cell culture medium for a long-term experiment?
A4: It is not recommended. To ensure consistent activity and minimize the impact of potential degradation, it is best practice to prepare fresh this compound-containing medium for each media change during a long-term experiment.
Q5: Are there any known incompatibilities of this compound with common cell culture media components?
A5: While specific incompatibility studies for this compound are not widely published, components in some complex media, such as high concentrations of certain amino acids or reducing agents, could potentially interact with and degrade this compound over time. It is advisable to test the stability of this compound in your specific medium if you observe inconsistent results.
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound to maintain its stability.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| Stock Solution (in DMSO) | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Medium using HPLC
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.
1. Materials:
- This compound
- Anhydrous DMSO
- Cell culture medium of interest
- HPLC system with UV or MS detector
- Appropriate HPLC column (e.g., C18)
- HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
2. Procedure:
- Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
- Prepare the working solution by diluting the stock solution in the cell culture medium to the final desired concentration (e.g., 10 µM).
- Incubate the working solution under the same conditions as your long-term experiment (e.g., 37°C, 5% CO₂).
- Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). Immediately store the aliquots at -80°C until analysis.
- Prepare samples for HPLC analysis. This may involve a protein precipitation step (e.g., adding cold acetonitrile) followed by centrifugation to remove precipitated proteins.
- Analyze the samples by HPLC. Develop an isocratic or gradient elution method to separate this compound from potential degradation products and media components.
- Quantify the peak area of this compound at each time point.
- Plot the percentage of remaining this compound against time to determine its stability profile.
3. Data Analysis:
- The degradation of this compound can be modeled using kinetic equations (e.g., first-order decay) to calculate its half-life in the specific medium.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to this compound experiments.
Caption: Grp94 signaling in protein folding and the Unfolded Protein Response.
References
issues with pu-h54 stability at room temperature
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of PU-H54 at room temperature. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month[1]. It is recommended to prepare fresh solutions for in vivo experiments on the day of use[1].
Q2: How should I prepare a stock solution of this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution[2][3]. For example, a stock solution of 25 mg/mL in DMSO can be prepared for further dilution into experimental media[1].
Q3: Is this compound stable at room temperature?
Q4: What are the potential degradation pathways for this compound?
A4: Based on the general chemistry of purine analogs, potential degradation pathways for this compound in solution include hydrolysis and oxidation[4]. Forced degradation studies on the structurally similar purine-scaffold Hsp90 inhibitor PU-H71 showed degradation under acidic, alkaline, oxidative, thermal, and photolytic conditions, suggesting these are potential stress factors for this compound as well[5][6].
Troubleshooting Guide
Issue: I am observing inconsistent or lower-than-expected activity of this compound in my experiments.
This issue could be related to the degradation of the compound. Follow these steps to troubleshoot:
Step 1: Verify Storage and Handling Procedures
-
Action: Confirm that your this compound stock solutions have been stored at the recommended temperatures (-20°C for short-term, -80°C for long-term) and that the storage duration has not exceeded the recommended limits (1 month at -20°C, 6 months at -80°C)[1].
-
Action: Ensure that the number of freeze-thaw cycles has been minimized. For frequent use, consider preparing smaller aliquots of the stock solution.
Step 2: Assess the Stability of Your Working Solution
-
Problem: this compound may degrade in your experimental buffer at room temperature over the course of a prolonged experiment.
-
Solution: Prepare fresh working solutions immediately before each experiment. If the experiment runs for an extended period, consider replacing the medium with freshly prepared this compound solution at appropriate intervals.
Step 3: Perform a Stability Check using High-Performance Liquid Chromatography (HPLC)
-
Rationale: A stability-indicating HPLC method can be used to determine the purity of your this compound stock and to quantify its degradation over time. A validated HPLC method for the similar compound PU-H71 can be adapted for this purpose[5][6].
-
Action: Follow the experimental protocol outlined below to assess the stability of your this compound solution.
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol describes a method to assess the stability of this compound in solution over time at room temperature. This method is adapted from a validated procedure for the similar compound PU-H71[5][6].
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
C18 HPLC column (e.g., Mac-Mod ACE 3 C18, 3 μm, 150 × 4.6 mm)
-
HPLC system with UV detector
Method:
-
Prepare Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in ACN
-
-
Prepare this compound Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
-
Prepare Sample for Analysis:
-
Dilute the stock solution with your experimental buffer (or water/DMSO mixture) to a final concentration within the linear range of the detector (e.g., 0.1-0.3 mg/mL)[6].
-
-
Set Up HPLC Conditions:
-
Column: Mac-Mod ACE 3 C18 (3 μm, 150 × 4.6 mm)
-
Column Temperature: 25°C
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 285 nm
-
Injection Volume: 10 μL
-
Gradient Program:
-
0–15 min: 20% Solvent B
-
15–30 min: Linear gradient to 95% Solvent B
-
30–40 min: Hold at 95% Solvent B
-
40–50 min: Re-equilibrate at 20% Solvent B
-
-
-
Run Stability Study:
-
Inject a sample of the freshly prepared this compound solution (Time 0).
-
Store the remaining solution at room temperature, protected from light.
-
Inject samples at subsequent time points (e.g., 2, 4, 8, 24, 48 hours).
-
-
Data Analysis:
-
Compare the peak area of the main this compound peak at each time point to the Time 0 sample. A decrease in the peak area indicates degradation.
-
Observe the appearance of any new peaks, which would correspond to degradation products.
-
Data Presentation:
| Time (hours) | This compound Peak Area | % Remaining this compound | Degradation Product Peak Area(s) |
| 0 | [Insert Value] | 100% | 0 |
| 2 | [Insert Value] | [Calculate %] | [Insert Value(s)] |
| 4 | [Insert Value] | [Calculate %] | [Insert Value(s)] |
| 8 | [Insert Value] | [Calculate %] | [Insert Value(s)] |
| 24 | [Insert Value] | [Calculate %] | [Insert Value(s)] |
| 48 | [Insert Value] | [Calculate %] | [Insert Value(s)] |
Visualizations
Signaling Pathway of Grp94 Inhibition
This compound is a selective inhibitor of Glucose-regulated protein 94 (Grp94), an endoplasmic reticulum-resident molecular chaperone. Grp94 is essential for the proper folding and stability of a variety of client proteins, including Toll-like receptors (TLRs), integrins, and the Wnt co-receptor LRP6. Inhibition of Grp94 by this compound leads to the degradation of these client proteins, thereby disrupting their downstream signaling pathways, such as the Wnt signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of purine-scaffold small molecule inhibitors of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. HPLC METHOD DEVELOPMENT, VALIDATION AND IMPURITY CHARACTERIZATION FOR AN ANTITUMOR HSP90 INHIBITOR -- PU-H71 (NSC 750424) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC method development, validation and impurity characterization for an antitumor Hsp90 inhibitor-PU-H71 (NSC 750424) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to PU-H54 in Cancer Cells
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding resistance to the HSP90 inhibitor, PU-H54.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, purine-scaffold inhibitor of the Heat Shock Protein 90 (HSP90) family of molecular chaperones.[1][2] Unlike pan-HSP90 inhibitors, this compound displays selectivity for Grp94, the HSP90 paralog located in the endoplasmic reticulum.[1][3][4] Its mechanism of action involves binding to the ATP pocket in the N-terminal domain of Grp94, which inhibits the chaperone's function. This leads to the misfolding and subsequent degradation of Grp94 client proteins, many of which are crucial for cancer cell proliferation and survival, such as HER2.[1][3]
Q2: What are the common mechanisms by which cancer cells develop resistance to purine-scaffold HSP90 inhibitors?
Resistance to HSP90 inhibitors is a multifaceted issue that can be intrinsic or acquired.[5][6] Key mechanisms include:
-
Induction of the Heat Shock Response (HSR): Inhibition of HSP90 often triggers a compensatory upregulation of other pro-survival chaperones, such as Hsp70 and Hsp27, which can protect cancer cells from apoptosis.[5][7][8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly MDR1 (P-glycoprotein/ABCB1), can actively pump purine-like drugs out of the cell, reducing the effective intracellular concentration.[9]
-
Target Alteration: Genetic alterations in the HSP90 gene itself, such as mutations in the ATP-binding pocket or gene amplification, can reduce the binding affinity of the inhibitor.[9]
-
Activation of Compensatory Signaling Pathways: Cancer cells can rewire their signaling networks to bypass their dependency on HSP90-chaperoned proteins, activating alternative survival pathways.[10][11]
Q3: How can I determine if my cancer cells have developed resistance to this compound?
The development of resistance can be confirmed through several experimental approaches:
-
Viability Assays: A rightward shift in the dose-response curve and a significant increase in the IC50 value of this compound compared to the parental (sensitive) cell line indicates reduced sensitivity.
-
Western Blot Analysis: In resistant cells, treatment with this compound may no longer lead to the degradation of known HSP90/Grp94 client proteins (e.g., HER2, AKT, EML4-ALK).[1][11] Concurrently, you may observe an upregulation of Hsp70 or MDR1.[5][9]
-
Drug Accumulation Assays: Using fluorescent dyes or radiolabeled compounds, you can measure whether the intracellular accumulation of the drug is lower in resistant cells compared to sensitive cells, which would suggest an efflux mechanism.
Q4: What are the primary strategies to overcome resistance to this compound?
Overcoming resistance typically involves strategic adjustments to the therapeutic approach:
-
Combination Therapy: Using this compound in combination with other agents can create synergistic effects and prevent the emergence of resistance.[10][12] This includes combining it with chemotherapy, inhibitors of other signaling pathways (e.g., PI3K/AKT inhibitors), or immunotherapy.[10][13]
-
Alternative HSP90 Inhibitors: Cells resistant to one class of HSP90 inhibitors may remain sensitive to structurally different ones. For example, cells resistant to the purine-scaffold inhibitor PU-H71 were found to be sensitive to the triazole-based inhibitor ganetespib.[9]
-
Inhibition of Resistance Mediators: Directly targeting the mechanisms of resistance, for instance, by co-administering an inhibitor of the HSR or an MDR1 blocker, can resensitize cells to the HSP90 inhibitor.[5]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Troubleshooting Steps |
| Increased IC50: Cell viability assays show a >10-fold increase in the IC50 of this compound compared to parental cells. | 1. Drug Efflux: Overexpression of MDR1 (ABCB1). 2. Target Mutation: Alteration in the Grp94 ATP-binding site. | 1. Perform a Western blot or qPCR to check for MDR1 expression. 2. Test for resensitization by co-treating with an MDR1 inhibitor (e.g., verapamil, tariquidar). 3. Sequence the HSP90B1 gene (encoding Grp94) to check for mutations. 4. Test cell sensitivity to a structurally distinct HSP90 inhibitor like ganetespib.[9] |
| Client Proteins Not Degraded: Western blot shows that key HSP90/Grp94 client proteins (e.g., HER2, AKT) are no longer degraded after this compound treatment in established resistant cells. | 1. Heat Shock Response: Strong induction of Hsp70/Hsp27 is stabilizing client proteins. 2. Pathway Rewiring: Cells are no longer dependent on the specific client protein being monitored. | 1. Probe Western blots for Hsp70 and Hsp27 levels. Consider co-treatment with an Hsp70 inhibitor.[5] 2. Use phospho-protein arrays or RNA-seq to identify newly activated survival pathways. 3. Assess the degradation of a broader panel of HSP90 client proteins. |
| Poor In Vivo Efficacy: this compound shows good activity in vitro but fails to control tumor growth in animal models. | 1. Pharmacokinetics/Pharmacodynamics (PK/PD): Insufficient drug concentration at the tumor site. 2. Dose-Limiting Toxicity: Toxicity in normal tissues prevents achieving a therapeutic dose.[14] | 1. Perform PK studies to measure drug concentration in plasma and tumor tissue over time. 2. Confirm target engagement in vivo by analyzing client protein degradation in tumor xenografts. 3. Evaluate alternative dosing schedules or combination therapies to reduce toxicity and enhance efficacy.[10] |
Data Presentation: Mechanisms and Strategies
Table 1: Summary of Resistance Mechanisms to Purine-Scaffold HSP90 Inhibitors
| Mechanism Category | Specific Mechanism | Key Proteins Involved | Method of Detection |
|---|---|---|---|
| Target-Based | Mutation in ATP-binding pocket | HSP90α, Grp94 | Gene Sequencing |
| Amplification of HSP90 gene | HSP90α (HSP90AA1) | qPCR, FISH | |
| Non-Target-Based | Increased Drug Efflux | MDR1 (ABCB1) | Western Blot, qPCR, Flow Cytometry (efflux assay) |
| Induction of Heat Shock Response | Hsp70, Hsp27 | Western Blot, qPCR |
| | Activation of Bypass Pathways | PI3K/AKT, MAPK | Phospho-protein arrays, RNA-seq |
Table 2: Illustrative IC50 Values for HSP90 Inhibitors in Sensitive vs. Acquired Resistant Cancer Cells (Data conceptualized based on findings for the related purine-scaffold inhibitor PU-H71 in KRAS-mutant cancer cell lines[9])
| Cell Line | Parental IC50 (PU-H71) | Resistant IC50 (PU-H71) | Fold Resistance | Resistant IC50 (Ganetespib) |
| A549 (Lung) | ~150 nM | > 5000 nM | >33 | ~25 nM |
| SW480 (Colon) | ~100 nM | > 5000 nM | >50 | ~30 nM |
| MDA-MB-231 (Breast) | ~200 nM | > 5000 nM | >25 | ~100 nM |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous, dose-escalating exposure.
-
Determine Initial IC50: Culture the parental cancer cell line of interest and perform a dose-response assay (e.g., MTS or CellTiter-Glo) to determine the initial IC50 of this compound.
-
Initial Exposure: Begin culturing the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).
-
Monitor and Passage: Monitor the cells for signs of recovery (i.e., reaching ~80% confluency at a rate similar to untreated cells). Once adapted, passage the cells and continue culturing at this concentration.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium. A typical escalation step is to double the concentration once the cells have adapted to the current dose.
-
Isolate Resistant Population: Continue this process until the cells are able to proliferate in a concentration that is at least 10-fold higher than the initial IC50.
-
Characterization: Once a resistant population is established, characterize its phenotype. Confirm the increased IC50, assess client protein degradation, and investigate the underlying resistance mechanisms (e.g., MDR1 expression).
-
Stability Check: To confirm a stable genetic or epigenetic change, culture the resistant cells in drug-free medium for several passages (e.g., 4-6 weeks) and then re-challenge them with this compound to ensure the resistance phenotype is maintained.[9]
Protocol 2: Assessing Drug Synergy with Combination Therapy
This protocol uses the Combination Index (CI) method, based on the Chou-Talalay principle, to determine if a combination of this compound and another drug is synergistic, additive, or antagonistic.
-
Determine Single-Agent IC50s: For both this compound and the combination drug (Drug X), perform dose-response experiments on your cell line to determine their individual IC50 values.
-
Set Up Combination Matrix: Design a matrix of drug concentrations. Typically, this involves using a constant ratio of the two drugs (e.g., based on the ratio of their IC50s) or a fixed concentration of one drug with varying concentrations of the other.
-
Cell Treatment: Seed cells in 96-well plates. After 24 hours, treat the cells with the single agents and the combinations as designed in your matrix. Include untreated controls.
-
Viability Assay: After a set incubation period (e.g., 72 hours), perform a cell viability assay (e.g., MTS, SRB).
-
Calculate Combination Index (CI): Use software like CompuSyn to calculate the CI value based on the fraction of cells affected (Fa) at each dose combination. The interpretation is as follows:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualizations: Pathways and Workflows
Caption: Key oncogenic pathways supported by HSP90 chaperones.
Caption: Major mechanisms of acquired resistance to this compound.
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental and Structural Testing Module to Analyze Paralogue-Specificity and Affinity in the Hsp90 Inhibitors Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Old and New Approaches to Target the Hsp90 Chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Mechanisms of resistance to Hsp90 inhibitor drugs: a complex mosaic emerges - University of Lincoln - Figshare [repository.lincoln.ac.uk]
- 8. [PDF] Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges | Semantic Scholar [semanticscholar.org]
- 9. oncotarget.com [oncotarget.com]
- 10. mdpi.com [mdpi.com]
- 11. Targeted Inhibition of the Molecular Chaperone Hsp90 Overcomes ALK Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination therapy involving HSP90 inhibitors for combating cancer: an overview of clinical and preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]
- 14. Previously unrecognized and potentially consequential challenges facing Hsp90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of PU-H54 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of the Grp94-selective inhibitor, PU-H54, for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a purine-scaffold, selective inhibitor of Glucose-regulated protein 94 (Grp94), a paralog of Heat shock protein 90 (Hsp90).[1] It is investigated for its potential in cancer therapy, particularly breast cancer.[2] Like many small molecule inhibitors, this compound is a hydrophobic compound, which leads to poor aqueous solubility. This low solubility is a primary reason for its limited oral bioavailability, making it challenging to achieve therapeutic concentrations in preclinical in vivo models.
Q2: What is a recommended starting formulation for in vivo studies with this compound?
A2: A common starting point for formulating poorly soluble compounds like this compound for parenteral administration in animal models is a co-solvent/oil-based vehicle. A commercially suggested protocol involves dissolving this compound in a minimal amount of a solubilizing agent like Dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in a carrier oil such as corn oil.[2] For instance, a 25.0 mg/mL stock solution in DMSO can be diluted with corn oil to achieve a final injectable concentration of ≥ 2.5 mg/mL.[2]
Q3: Are there more water-soluble alternatives in the purine-scaffold Hsp90 inhibitor class?
A3: Yes, medicinal chemistry efforts have led to the development of more water-soluble derivatives. For example, PU-H71 is a related purine-scaffold Hsp90 inhibitor with improved solubility that has advanced to clinical trials.[3][4][5] Studies on such analogs can provide valuable insights into formulation and pharmacokinetic profiles for this class of compounds.
Q4: What are the general strategies to improve the bioavailability of poorly soluble drugs like this compound?
A4: Several formulation strategies can be employed to enhance the bioavailability of hydrophobic drugs:
-
Co-solvent systems: Using a mixture of solvents (e.g., DMSO, ethanol, PEG 400) to increase solubility.
-
Lipid-based formulations: Incorporating the drug into oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) to improve absorption.
-
Nanoparticle formulations: Encapsulating the drug in nanoparticles (e.g., liposomes, polymeric nanoparticles) to enhance stability and delivery.
-
Solid dispersions: Dispersing the drug in a solid polymer matrix to improve its dissolution rate.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| This compound precipitates out of solution during formulation or upon administration. | The compound has exceeded its solubility limit in the chosen vehicle. The co-solvent ratio may be too low, or the vehicle is incompatible with the administration route (e.g., precipitation upon contact with aqueous physiological fluids). | 1. Increase the co-solvent concentration: Gradually increase the percentage of the solubilizing agent (e.g., DMSO, PEG 400) in your vehicle. 2. Gently warm the solution: Warming can help dissolve the compound, but be cautious of potential degradation. Ensure the solution remains clear upon cooling to room temperature before administration. 3. Change the vehicle: Consider alternative vehicles such as lipid-based formulations (e.g., Cremophor EL, Solutol HS 15) or cyclodextrins, which can encapsulate the hydrophobic drug. 4. Sonication: Use a sonicator to aid in the dissolution process. |
| Low and/or highly variable plasma concentrations of this compound observed in pharmacokinetic (PK) studies. | Poor absorption from the administration site (e.g., intraperitoneal, oral). Rapid metabolism or clearance of the compound. The formulation is not effectively protecting the drug or enhancing its uptake. | 1. Optimize the formulation: Experiment with different bioavailability-enhancing formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or nanoparticle suspensions. 2. Change the route of administration: If using oral or intraperitoneal routes, consider intravenous (IV) administration to bypass absorption barriers and establish a baseline for maximum exposure. 3. Conduct a pilot PK study: Test 2-3 different formulations in a small group of animals to compare exposure levels (AUC, Cmax) and select the most promising candidate for efficacy studies. |
| Signs of toxicity or poor tolerability in animals (e.g., weight loss, lethargy, skin irritation at the injection site). | The vehicle itself may be causing toxicity (e.g., high percentage of DMSO). The compound may have inherent off-target toxicities at the administered dose. | 1. Reduce the concentration of harsh co-solvents: Aim for the lowest effective concentration of solvents like DMSO. For example, some studies aim for <10% DMSO in the final injectable volume. 2. Perform a vehicle tolerability study: Administer the vehicle alone to a control group of animals to assess its effects. 3. Dose escalation study: Start with a lower dose of this compound and gradually increase it to determine the maximum tolerated dose (MTD) for your specific formulation and animal model. 4. Change administration site: Rotate injection sites to minimize local irritation. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of PU-H71 in Humans (Intravenous Administration)
| Parameter | Value | Reference |
| Terminal Half-Life (T½) | 8.4 ± 3.6 hours | [5] |
| Administration Route | 1-hour intravenous infusion | [4] |
| Dose Range Studied | 10 to 470 mg/m²/day | [4] |
| Dose Limiting Toxicities | Not observed in the studied range | [5] |
Note: This data is from human studies and should be used for contextual understanding only. Pharmacokinetic parameters can vary significantly between species.
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Intraperitoneal (IP) Injection in Mice
This protocol is based on a commonly used co-solvent/oil vehicle for poorly soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Corn oil, sterile
-
Sterile, light-protected microcentrifuge tubes
-
Warming block or water bath
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare the Stock Solution:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a stock concentration of 25 mg/mL. For example, to 2.5 mg of this compound, add 100 µL of DMSO.
-
Vortex and/or gently warm the mixture (e.g., to 37°C) until the this compound is completely dissolved. The solution should be clear.
-
-
Prepare the Final Dosing Solution:
-
Pre-warm the sterile corn oil to approximately 37°C to reduce its viscosity.
-
In a separate sterile tube, add the required volume of the pre-warmed corn oil.
-
Slowly add the this compound stock solution to the corn oil while vortexing to create a 1:10 dilution (e.g., add the 100 µL of 25 mg/mL stock to 900 µL of corn oil). This will result in a final concentration of 2.5 mg/mL with 10% DMSO.
-
Vortex the final solution thoroughly to ensure a homogenous suspension/solution.
-
-
Administration:
-
Visually inspect the solution for any precipitation before each injection. If precipitation has occurred, gently warm and vortex to redissolve.
-
Administer the formulation to the mice via intraperitoneal injection at the desired dose (e.g., for a 25 mg/kg dose in a 20g mouse, inject 200 µL of the 2.5 mg/mL solution).
-
Prepare the formulation fresh daily and protect it from light.
-
Protocol 2: Pilot Pharmacokinetic (PK) Study Design in Mice
This protocol outlines a basic design for evaluating the plasma exposure of this compound after administration.
Objective: To determine the plasma concentration-time profile and key PK parameters (Cmax, Tmax, AUC) of a this compound formulation.
Procedure:
-
Animal Model: Use a sufficient number of mice (e.g., 3-4 mice per time point) to allow for statistical analysis.
-
Dosing: Administer the prepared this compound formulation via the desired route (e.g., IP as per Protocol 1).
-
Blood Sampling:
-
Collect blood samples at predetermined time points. A typical schedule for an IP dose might be: pre-dose (0), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose.
-
Use a consistent blood collection method (e.g., retro-orbital, tail vein) and an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.
-
-
Data Analysis:
-
Plot the mean plasma concentration of this compound versus time.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
-
Visualizations
Signaling Pathway
Caption: Hsp90 inhibition by this compound disrupts the chaperone cycle.
Experimental Workflow
Caption: Workflow for improving this compound bioavailability for in vivo studies.
References
- 1. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]
- 4. First-in-human study of the epichaperome inhibitor PU-H71: clinical results and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-human study of the epichaperome inhibitor PU-H71: clinical results and metabolic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PU-H54 and Fluorescence-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PU-H54 in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a purine-based, selective inhibitor of Glucose-regulated protein 94 (Grp94), an endoplasmic reticulum-resident paralog of the Heat shock protein 90 (Hsp90) family of molecular chaperones.[1][2] Hsp90 and its paralogs are crucial for the conformational maturation and stability of a wide range of "client" proteins, many of which are involved in cancer cell signaling, proliferation, and survival. By binding to the ATP-binding pocket of Grp94, this compound inhibits its chaperone function, leading to the degradation of client proteins and subsequent downstream effects. The selectivity of this compound for Grp94 over other Hsp90 paralogs is attributed to specific conformational differences in the drug-binding pocket.[1][3]
Q2: Can this compound interfere with fluorescence-based assays?
Yes, it is possible for this compound, like other small molecule inhibitors, to interfere with fluorescence-based assays.[4] Purine analogs, the class of molecules to which this compound belongs, can sometimes exhibit intrinsic fluorescence (autofluorescence) or absorb light in the same spectral region as commonly used fluorophores (a phenomenon known as the inner filter effect), which can lead to inaccurate results.[5]
Q3: What types of fluorescence-based assays are commonly used with Hsp90 inhibitors like this compound?
Fluorescence Polarization (FP) is a widely used assay for screening and characterizing Hsp90 inhibitors.[5][6][7] This assay format measures the competitive binding of a test compound (like this compound) and a fluorescently labeled probe to the Hsp90 protein.[5][6][7] Other fluorescence-based assays may be used to assess downstream cellular effects of Hsp90 inhibition, such as cell viability, apoptosis, or reporter gene expression.
Q4: What are the common fluorescent probes used in Hsp90 FP assays?
Commonly used fluorescent probes for Hsp90 FP assays are often based on known Hsp90 inhibitors, such as geldanamycin. These include fluorescein isothiocyanate (FITC)-labeled geldanamycin and BODIPY-labeled geldanamycin.[5][6][7] The choice of fluorophore can be critical in minimizing potential interference from test compounds.
Troubleshooting Guide
Issue 1: Unexpectedly High Fluorescence Signal (False Positives)
Possible Cause:
-
Autofluorescence of this compound: The compound itself may be fluorescent at the excitation and emission wavelengths used in your assay.
-
Contaminants: The this compound sample or assay buffer may be contaminated with fluorescent impurities.
Troubleshooting Steps:
-
Measure the fluorescence of this compound alone: Prepare a solution of this compound at the highest concentration used in your assay in the assay buffer. Measure the fluorescence intensity using the same filter set or wavelength settings as your experiment.
-
Run a "no-probe" control: Perform the assay with this compound but without the fluorescent probe. Any signal detected will be from the compound or buffer components.
-
Check for buffer contamination: Measure the fluorescence of the assay buffer alone.
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Consider a red-shifted fluorophore: If this compound autofluorescence is significant in the blue or green spectrum, switching to a red-shifted fluorescent probe (e.g., Cy5-based) may mitigate the interference.
Issue 2: Unexpectedly Low Fluorescence Signal (False Negatives or Reduced Potency)
Possible Cause:
-
Quenching by this compound: The compound may absorb the emitted fluorescence from the probe.
-
Inner Filter Effect: this compound may absorb the excitation light, reducing the amount of light available to excite the fluorescent probe.
-
Compound Precipitation: At high concentrations, this compound may precipitate out of solution, scattering light and affecting the optical path.
Troubleshooting Steps:
-
Measure the absorbance spectrum of this compound: Scan the absorbance of this compound across the excitation and emission wavelengths of your fluorophore. Significant overlap indicates a high potential for the inner filter effect.
-
Perform a "post-incubation addition" control: In a competitive binding assay, add this compound after the fluorescent probe and protein have been incubated and the signal has stabilized. A sudden drop in fluorescence upon addition of this compound suggests quenching.
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Visually inspect for precipitation: Check the assay plate for any signs of turbidity or precipitate in the wells with the highest concentrations of this compound.
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Optimize compound and probe concentrations: Reducing the concentration of this compound or the fluorescent probe can sometimes minimize quenching and inner filter effects.
Experimental Protocols
Protocol 1: Determining Autofluorescence of this compound
Objective: To assess the intrinsic fluorescence of this compound at the assay's excitation and emission wavelengths.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Assay buffer
-
Microplate reader with fluorescence detection
-
Black, clear-bottom microplates
Method:
-
Prepare a serial dilution of this compound in assay buffer, starting from the highest concentration used in your primary assay. Include a buffer-only control.
-
Dispense the dilutions into the microplate.
-
Read the fluorescence intensity at the excitation and emission wavelengths used for your fluorescent probe.
-
Data Analysis: Subtract the fluorescence of the buffer-only control from the readings for each this compound concentration. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing Interference in a Fluorescence Polarization (FP) Assay
Objective: To differentiate between true inhibition and assay interference in a competitive binding FP assay.
Materials:
-
Hsp90 protein (e.g., recombinant human Hsp90α)
-
Fluorescently labeled Hsp90 probe (e.g., FITC-geldanamycin)
-
This compound
-
Assay buffer
-
Microplate reader with FP capabilities
Method:
-
Set up the following controls in a microplate:
-
A: Buffer only
-
B: Fluorescent probe only
-
C: Fluorescent probe + Hsp90 protein (Maximum Polarization)
-
D: Fluorescent probe + Hsp90 protein + known Hsp90 inhibitor (Minimum Polarization)
-
E: this compound only (at various concentrations)
-
F: Fluorescent probe + this compound (at various concentrations)
-
-
Set up the experimental wells:
-
G: Fluorescent probe + Hsp90 protein + this compound (at various concentrations)
-
-
Incubate the plate according to your assay protocol.
-
Measure the fluorescence polarization.
Data Interpretation:
-
Wells E: Will show if this compound itself has any polarization signal.
-
Wells F: Will indicate if this compound interacts with the fluorescent probe directly.
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Comparison of Wells G to C and D: A dose-dependent decrease in polarization in Wells G indicates that this compound is competing with the fluorescent probe for binding to Hsp90.
-
Anomalous readings: If the fluorescence intensity in wells with this compound is significantly different from controls, it suggests interference (autofluorescence or quenching).
Data Presentation
| Parameter | This compound | Known Hsp90 Inhibitor (e.g., Geldanamycin) |
| Binding Affinity (IC50/Ki) | Report your experimentally determined value. | Literature-reported value. |
| Autofluorescence | Report fluorescence intensity relative to buffer. | Report fluorescence intensity relative to buffer. |
| Quenching/Inner Filter Effect | Describe any observed effects on probe fluorescence. | Describe any observed effects on probe fluorescence. |
Visualizations
Caption: Mechanism of this compound action on the Grp94 chaperone cycle.
Caption: Principle of a competitive fluorescence polarization assay.
Caption: A logical workflow for troubleshooting fluorescence assay interference.
References
- 1. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PU-H54 in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PU-H54, a selective inhibitor of Glucose-Regulated Protein 94 (Grp94), in cell-based assays. Here you will find troubleshooting guides and frequently asked questions to address common challenges and optimize your experimental workflows.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommendation |
| High variability in cell viability results | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and visually inspect plates after seeding. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill outer wells with sterile PBS or media to maintain humidity. | |
| Fluctuation in incubation conditions. | Maintain consistent temperature and CO2 levels in the incubator. Minimize the time plates are outside the incubator. | |
| Lower than expected potency (High IC50 value) | Suboptimal incubation time. | Perform a time-course experiment to determine the optimal incubation duration for your specific cell line and assay endpoint.[1] |
| Drug degradation. | Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Store aliquots at -80°C. | |
| Cell line resistance. | Different cell lines exhibit varying sensitivity to this compound. Consider using a positive control cell line known to be sensitive, such as HER2-overexpressing breast cancer cell lines (e.g., SK-BR-3).[2] | |
| Inconsistent Western blot results | Insufficient inhibition of Grp94. | Optimize the concentration and incubation time of this compound. A time-course and dose-response experiment is recommended. |
| Poor antibody quality. | Use validated antibodies for your target proteins. Run appropriate controls, including positive and negative cell lysates. | |
| Issues with protein extraction or loading. | Ensure complete cell lysis and accurate protein quantification. Load equal amounts of protein for each sample. | |
| High background in apoptosis assay | Spontaneous apoptosis in control cells. | Ensure optimal cell culture conditions and handle cells gently to minimize stress-induced apoptosis. |
| Reagent issues. | Use fresh apoptosis detection reagents and follow the manufacturer's protocol carefully. Include all necessary controls (e.g., unstained cells, single-stained controls). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Grp94, an endoplasmic reticulum-resident paralog of the heat shock protein 90 (Hsp90) family.[3][4][5] By binding to the ATP-binding pocket of Grp94, this compound disrupts its chaperone function.[6] This leads to the misfolding and subsequent degradation of Grp94 client proteins, such as HER2, ultimately inhibiting downstream signaling pathways that promote cancer cell proliferation and survival.[2][3][4]
Q2: How do I determine the optimal incubation time for this compound in my cell-based assay?
A2: The optimal incubation time for this compound is cell line and assay-dependent. A time-course experiment is the most effective way to determine this. We recommend treating your cells with a fixed concentration of this compound (e.g., the approximate IC50) and measuring the desired endpoint at multiple time points (e.g., 24, 48, and 72 hours). This will allow you to identify the time point at which the maximal biological effect is observed.
Q3: What are the recommended starting concentrations for this compound?
A3: Starting concentrations for this compound will vary depending on the cell line's sensitivity. Based on published data, a dose-response curve is recommended to determine the IC50 value for your specific cell line. The following table provides a general starting point for different assays.
| Assay Type | Recommended Starting Concentration Range | Typical Incubation Time |
| Cell Viability (e.g., MTT, CellTiter-Glo) | 0.1 µM - 50 µM | 48 - 72 hours |
| Western Blotting | 1 µM - 25 µM | 24 - 48 hours |
| Apoptosis Assay (e.g., Annexin V) | 1 µM - 25 µM | 24 - 48 hours |
Note: IC50 values can vary significantly between different cell lines due to their unique biological characteristics.[1]
Q4: Are there any known off-target effects of this compound?
Experimental Protocols
Optimizing this compound Incubation Time for a Cell Viability Assay
This protocol outlines a general method for determining the optimal incubation time of this compound using a colorimetric cell viability assay like MTT.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the cells and add the this compound dilutions and vehicle control.
-
Incubate the plates for different time points (e.g., 24, 48, and 72 hours).
-
At each time point, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Plot the cell viability against the this compound concentration for each time point to determine the IC50 value and identify the optimal incubation time.
Western Blot Analysis of HER2 Pathway Proteins
This protocol describes how to assess the effect of this compound on the expression of HER2 and downstream signaling proteins.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of this compound or vehicle control for the optimized incubation time.
-
Wash cells with ice-old PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Apoptosis Assay using Annexin V/Propidium Iodide Staining
This protocol details the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with this compound or vehicle control for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Clients and Oncogenic Roles of Molecular Chaperone gp96/grp94 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Chaperone GRP94/GP96 in Cancers: Oncogenesis and Therapeutic Target [frontiersin.org]
- 4. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Chaperone GRP94/GP96 in Cancers: Oncogenesis and Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
pu-h54 impact on normal cellular chaperone function
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the Grp94-selective inhibitor, PU-H54.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a purine-based, small-molecule inhibitor that exhibits high selectivity for Glucose-Regulated Protein 94 (Grp94), the endoplasmic reticulum (ER) paralog of the Heat shock protein 90 (Hsp90) family.[1][2] Its selectivity is attributed to its ability to bind to a novel allosteric pocket (Site 2) in Grp94, which is not accessible in other Hsp90 paralogs like Hsp90α and Hsp90β.[3] Binding of this compound to the N-terminal ATP-binding domain of Grp94 locks the chaperone in an inactive conformation, leading to the disruption of its chaperone function and subsequent degradation of its client proteins.[3][4]
Q2: How does the selectivity of this compound for Grp94 over other Hsp90 paralogs arise?
A2: The selectivity of this compound for Grp94 is a result of a unique conformational change in Grp94 upon inhibitor binding. The 8-aryl group of this compound rotates approximately 80 degrees to fit into a hydrophobic pocket (Site 2) that is exposed in Grp94 but is sterically hindered in cytosolic Hsp90α and Hsp90β.[3][5] This distinct binding mode accounts for its significantly lower affinity for other Hsp90 family members.[1][3]
Q3: What are the known downstream effects of Grp94 inhibition by this compound on cellular processes?
A3: Inhibition of Grp94 by this compound disrupts the folding and stability of a specific set of client proteins that are crucial for various cellular functions, particularly in cancer cells.[6] This can lead to the downregulation of signaling pathways involved in cell proliferation, survival, and metastasis, such as the Wnt and MAPK pathways.[6] A notable client protein affected is HER2, where Grp94 inhibition can destabilize the receptor at the plasma membrane.[3] Furthermore, as Grp94 is an ER-resident chaperone, its inhibition can trigger the Unfolded Protein Response (UPR) or ER stress.[2][7]
Q4: What are some potential off-target effects or confounding cellular responses to consider when using this compound?
A4: While this compound is highly selective for Grp94, it is essential to consider broader cellular responses to chaperone inhibition. A common response to Hsp90 inhibitor treatment is the induction of the heat shock response (HSR), leading to the upregulation of other chaperones like Hsp70 and Hsp27, which can confer resistance.[8] Although this compound's selectivity for the ER-resident Grp94 might modulate this response differently compared to cytosolic Hsp90 inhibitors, monitoring HSR markers is recommended. Additionally, sustained ER stress due to Grp94 inhibition can lead to apoptosis.[7]
Data Presentation
Table 1: Binding Affinities of this compound and Related Compounds for Hsp90 Paralogs
| Compound | Hsp90 Paralogs | Binding Affinity (Kd, µM) | Fold Selectivity (over Hsp90) | Reference |
| This compound | Grp94 | 69 | ~4x vs Hsp90 | [9] |
| Hsp90α/β | >100-fold lower than Grp94 | - | [1][3] | |
| PU-H36 | Grp94 | 2.6 | ~1.5x vs Hsp90 | [9][10] |
Table 2: Representative IC50 Values of Hsp90 Inhibitors in Breast Cancer Cell Lines
Note: Specific IC50 values for this compound are not widely published in a comparative format. The following table provides reference IC50 values for other Hsp90 inhibitors in cell lines known to be sensitive to Grp94 inhibition to offer a general experimental context.
| Cell Line | Hsp90 Inhibitor | IC50 (µM) | Reference |
| SKBr3 | Lapatinib | 0.080 ± 0.0173 | [11] |
| BT474 | Lapatinib | 0.036 ± 0.0151 | [11] |
| MDA-MB-231 | Carboplatin (in 3D culture) | >100 | [12] |
| MDA-MB-231 | Doxorubicin (in 3D culture) | ~10 | [12] |
| MDA-MB-231 | BOLD-100 | ~100 | [13] |
Mandatory Visualization
Caption: Grp94 Client Protein Signaling Pathways.
Caption: Experimental Workflow for this compound Evaluation.
Caption: Troubleshooting Logic for this compound Experiments.
Experimental Protocols
Protocol 1: Western Blot Analysis of Grp94 Client Protein Degradation
-
Cell Culture and Treatment:
-
Plate cells (e.g., SKBr3, BT474) at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48 hours).
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Grp94 client proteins (e.g., HER2, Integrin β1), ER stress markers (e.g., GRP78/BiP, CHOP), and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Visualize bands using an ECL substrate and an imaging system.
-
Protocol 2: Co-immunoprecipitation (Co-IP) to Assess Grp94-Client Interactions
-
Cell Lysis:
-
Treat cells with this compound or vehicle control as described above.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% NP-40 in TBS with protease inhibitors).
-
Perform lysis and protein quantification as in the Western Blot protocol.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate 500-1000 µg of pre-cleared lysate with an antibody against Grp94 or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blotting for the presence of the bait protein (Grp94) and the expected interacting client protein.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background in Western blots | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or try a different blocking agent (e.g., BSA).- Titrate primary and secondary antibodies to optimal concentrations.- Increase the number and duration of washes. |
| Weak or no signal for client protein degradation | - Low expression of the client protein in the chosen cell line- Insufficient this compound concentration or treatment time- Antibody not suitable for Western blotting | - Confirm baseline expression of the client protein.- Perform a dose-response and time-course experiment.- Use a validated antibody for the target protein. |
| Inconsistent results between experiments | - Variation in cell confluency or passage number- Inconsistent this compound stock solution preparation | - Maintain consistent cell culture practices.- Prepare fresh this compound stock solutions and aliquot for single use. |
| Non-specific bands in Co-IP | - Antibody cross-reactivity- Insufficient washing | - Use a highly specific monoclonal antibody for IP.- Increase the stringency of the wash buffer (e.g., by increasing salt concentration). |
| Bait protein pulled down, but prey is absent in Co-IP | - The interaction is transient or weak- this compound effectively disrupted the interaction- Prey protein is not expressed in the cell line | - Use a cross-linking agent before lysis.- This may be the expected result; compare with vehicle control.- Confirm prey protein expression in the input lysate. |
| Induction of Hsp70 or other chaperones | - Cellular stress response to chaperone inhibition (Heat Shock Response) | - This is an expected biological response. Consider it in your data interpretation. To isolate the effects of Grp94 inhibition, you may consider shorter time points before the HSR is fully activated. |
| Increased expression of ER stress markers (e.g., GRP78/BiP, CHOP) | - this compound is inducing the Unfolded Protein Response (UPR) due to inhibition of the ER-resident Grp94. | - This is a likely on-target effect. Monitor UPR activation as part of the mechanism of action of this compound. |
References
- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GRP94: an HSP90-like protein specialized for protein folding and quality control in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Molecular Chaperone GRP94/GP96 in Cancers: Oncogenesis and Therapeutic Target [frontiersin.org]
- 7. Hsp90 inhibition by PU-H71 induces apoptosis through endoplasmic reticulum stress and mitochondrial pathway in cancer cells and overcomes the resistance conferred by Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Selective inhibition of hsp90 paralogs: Uncovering the role of helix 1 in Grp94-selective ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Mitigating PU-H54-Induced Heat Shock Response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PU-H54. The focus is on understanding and mitigating the heat shock response (HSR) potentially induced by this Grp94-selective inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a purine-based, selective inhibitor of Glucose-regulated protein 94 (Grp94), which is an endoplasmic reticulum-resident paralog of the Heat shock protein 90 (Hsp90) family of molecular chaperones.[1][2] Its mechanism of action involves binding to the ATP-binding pocket in the N-terminal domain of Grp94, thereby inhibiting its chaperone function.[3][4] This selectivity is attributed to specific structural interactions within the Grp94 ATP-binding pocket that are different from cytosolic Hsp90 paralogs like Hsp90α and Hsp90β.[3][4]
Q2: Does this compound induce a heat shock response?
While inhibition of cytosolic Hsp90 is a known inducer of the heat shock response (HSR), leading to the upregulation of heat shock proteins like Hsp70, Grp94-selective inhibitors such as this compound are reported to elicit little to no Hsp70 induction.[3] This is a key feature that distinguishes it from pan-Hsp90 inhibitors. However, the cellular context and experimental conditions can influence the outcome.
Q3: Why is the heat shock response a concern when using Hsp90 inhibitors?
The induction of the HSR can be a mechanism of drug resistance. The upregulation of Hsp70 and other chaperones can compensate for the inhibition of Hsp90, potentially reducing the therapeutic efficacy of the inhibitor.[5] Therefore, the minimal HSR induction by this compound is a potential advantage.
Q4: What are the key differences in the binding of this compound to Grp94 versus Hsp90α?
The selectivity of this compound for Grp94 is due to structural differences in the ATP-binding pockets of the Hsp90 paralogs.[3][4] In Grp94, the 8-aryl group of this compound inserts into a hydrophobic pocket (Site 2) that is not readily accessible in Hsp90α due to the presence of Phe138, which blocks access to this site.[3][4] This results in a different binding conformation and higher affinity for Grp94.
Troubleshooting Guide
Issue 1: Unexpectedly high Hsp70 levels observed after this compound treatment.
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Potential Cause 1: Off-target effects at high concentrations.
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Solution: Titrate this compound to the lowest effective concentration for your experimental system. Verify the concentration-dependent effect on Grp94 client proteins versus Hsp70 induction.
-
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Potential Cause 2: Contamination of this compound with a pan-Hsp90 inhibitor.
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Solution: Ensure the purity of your this compound compound using analytical methods such as HPLC-MS.
-
-
Potential Cause 3: Cellular stress unrelated to Grp94 inhibition.
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Solution: Review your experimental protocol for other potential stressors, such as prolonged incubation times, high solvent concentrations (e.g., DMSO), or suboptimal cell culture conditions. Include appropriate vehicle controls.
-
-
Potential Cause 4: The specific cell line is sensitive to Grp94 inhibition, leading to ER stress that triggers a broader stress response.
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Solution: Measure markers of the unfolded protein response (UPR), such as BiP (Grp78) levels, in addition to Hsp70. This can help to dissect the specific stress response pathway being activated.
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Issue 2: No effect on Grp94 client proteins is observed.
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Potential Cause 1: Insufficient concentration of this compound.
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Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line and target of interest.
-
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Potential Cause 2: Poor cell permeability.
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Solution: While this compound is cell-permeable, its effectiveness can vary between cell lines. Consider increasing the incubation time or using a different delivery method if permeability is suspected to be an issue.
-
-
Potential Cause 3: The protein of interest is not a primary client of Grp94.
-
Solution: Confirm from the literature that your protein of interest is a validated client of Grp94. Consider using a positive control client protein, such as IGF-II or TLR9, to validate the activity of this compound in your system.[3]
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Issue 3: High levels of cytotoxicity observed.
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Potential Cause 1: The cell line is highly dependent on Grp94 for survival.
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Solution: This may be an expected outcome in certain cancer cell lines. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the IC50 of this compound in your cell line.
-
-
Potential Cause 2: Solvent toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) is not exceeding the recommended limit for your cell line (typically <0.1%).
-
Data Presentation
Table 1: Binding Affinities of this compound for Hsp90 Paralogs
| Hsp90 Paralog | Binding Affinity (Kd) | Reference |
| Grp94 | High | [3][4] |
| Hsp90α | Low | [2][3] |
| Hsp90β | Low | [2][3] |
Table 2: Hypothetical Comparison of Hsp70 Induction by Hsp90 Inhibitors
| Compound | Target | Hsp70 Induction |
| 17-AAG | Pan-Hsp90 | +++ |
| Geldanamycin | Pan-Hsp90 | +++ |
| This compound | Grp94-selective | +/- |
| PU-WS13 | Grp94-selective | - |
Note: This table is a qualitative representation based on literature. Actual results may vary depending on the experimental system.
Experimental Protocols
Protocol 1: Western Blot Analysis of Hsp70 Induction
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a pan-Hsp90 inhibitor (e.g., 17-AAG at 1 µM) as a positive control for 24 hours. Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Hsp70 overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Normalization: Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 2: RT-qPCR for HSP70 mRNA Levels
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Cell Treatment and RNA Extraction: Treat cells as described in Protocol 1. After the treatment period, harvest the cells and extract total RNA using a commercial kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay with primers specific for HSP70 and a reference gene (e.g., GAPDH or ACTB).
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Data Analysis: Calculate the relative expression of HSP70 mRNA using the ΔΔCt method.
Mandatory Visualizations
Caption: Canonical Heat Shock Response Pathway.
Caption: this compound's selective mechanism limits HSR.
Caption: Workflow for HSR assessment with this compound.
Caption: Troubleshooting experimental issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Grp94-selective Inhibitor, Can be Used for Breast Cancer Research | MedChemExpress [medchemexpress.eu]
- 3. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paralog specific Hsp90 Inhibitors – a brief history and a bright future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSP90 inhibition without heat shock response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pu-H54 Quality Control and Purity Assessment
Welcome to the technical support center for Pu-H54, a selective inhibitor of Glucose-Regulated Protein 94 (Grp94). This guide is designed for researchers, scientists, and drug development professionals to provide comprehensive information on quality control, purity assessment, and troubleshooting for experiments involving this compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the handling and experimental use of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Solubility | - Incorrect solvent selection.- Compound has precipitated out of solution. | - this compound is soluble in DMSO. For in vivo studies, a stock solution in DMSO can be further diluted in corn oil.[1] - Ensure the stock solution is clear before further dilution. If precipitation occurs, gentle warming or sonication may help redissolve the compound. Prepare fresh working solutions daily. |
| Inconsistent or No Cellular Activity | - Compound degradation.- Low cell permeability.- Off-target effects at high concentrations.- Incorrect experimental controls. | - Store this compound stock solutions at -20°C for up to one month or at -80°C for up to six months to prevent degradation.[1] - Verify cell permeability in your specific cell line. While many small molecules are cell-permeable, this can vary.- Use the lowest effective concentration to minimize off-target effects. Determine the optimal concentration with a dose-response curve.- Include positive and negative controls in your assays. A known pan-Hsp90 inhibitor could serve as a positive control for broader Hsp90 pathway inhibition. |
| High Background Signal in Assays | - Non-specific binding of the compound.- Contamination of reagents or cells. | - Optimize the assay protocol to include appropriate blocking steps and wash cycles.- Ensure all reagents are of high purity and cell cultures are free from contamination (e.g., mycoplasma). |
| Variability Between Experiments | - Inconsistent compound concentration.- Differences in cell passage number or health.- Pipetting errors. | - Always use a freshly prepared dilution from a validated stock solution.- Use cells within a consistent and low passage number range. Regularly check cell health and viability.- Calibrate pipettes regularly and use proper pipetting techniques to ensure accuracy. |
Frequently Asked Questions (FAQs)
1. What is the recommended method for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the recommended method for assessing the purity of this compound. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) is a suitable starting point, based on methods for similar purine-based Hsp90 inhibitors like PU-H71.[2][3]
2. What are the potential impurities or degradation products of this compound?
As a purine-based inhibitor, this compound may be susceptible to degradation under certain conditions. Potential degradation pathways for similar compounds include oxidation of the sulfur atom and hydrolysis of other functional groups.[2] Stress testing under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products.
3. How should this compound be stored to ensure its stability?
For long-term storage, this compound as a solid should be stored at -20°C. Stock solutions in DMSO should be stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.
4. What is the mechanism of action of this compound?
This compound is a selective inhibitor of Grp94, an endoplasmic reticulum-resident member of the Hsp90 chaperone family.[4] It binds to the N-terminal ATP-binding pocket of Grp94, but its selectivity is conferred by its ability to insert into a unique, hydrophobic allosteric pocket ("Site 2") that is accessible in Grp94 but not in other Hsp90 paralogs like Hsp90α and Hsp90β.[5][6] This binding prevents the chaperone from assisting in the proper folding and maturation of its client proteins, many of which are involved in cancer progression.[4][7]
5. How can I confirm the identity and structure of this compound?
The identity and structure of this compound can be confirmed using a combination of analytical techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation.[8]
Experimental Protocols
The following are detailed methodologies for key experiments related to the quality control and purity assessment of this compound. These protocols are based on established methods for similar compounds and should be validated for your specific experimental setup.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is adapted from a validated protocol for the similar purine-based Hsp90 inhibitor, PU-H71.[2]
| Parameter | Specification |
| Column | Mac-Mod ACE 3 C18 (150 mm × 4.6 mm i.d., 3 µm) or equivalent |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient | 0–15 min, 20% B; 15–30 min, linear gradient to 95% B; 30–40 min, hold at 95% B; 40–50 min, re-equilibrate to 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 285 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve this compound in a suitable solvent (e.g., ACN/Water with 0.1% TFA) to a final concentration of 0.2 mg/mL. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
This is a general protocol for the analysis of small molecules.
| Parameter | Specification |
| LC System | Agilent 1200 SL or equivalent |
| Column | Phenomenex Kinetex C18 (50 × 2 mm, 2.6 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B, hold 1 min; linear gradient to 95% B over 4 min; hold at 95% B for 1 min; return to 5% B and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| MS System | Q-TOF or Orbitrap mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Data Acquisition | Full scan mode to determine the parent ion mass ([M+H]⁺). |
| Sample Preparation | Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in the initial mobile phase composition. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
This is a general protocol for ¹H and ¹³C NMR of purine derivatives.
| Parameter | Specification |
| Spectrometer | 400 MHz or higher field NMR spectrometer |
| Solvent | Deuterated Dimethyl Sulfoxide (DMSO-d₆) |
| ¹H NMR | - Acquire at least 16 scans.- Typical spectral width: -2 to 12 ppm.- Use a relaxation delay of at least 2 seconds. |
| ¹³C NMR | - Acquire a sufficient number of scans for adequate signal-to-noise (may require several hours).- Typical spectral width: 0 to 200 ppm.- Use proton decoupling. |
| Sample Preparation | Dissolve 5-10 mg of this compound in approximately 0.6 mL of DMSO-d₆. |
Visualizations
Grp94 Signaling and Inhibition by this compound
Caption: Mechanism of Grp94-mediated protein folding and its inhibition by this compound.
Experimental Workflow for this compound Quality Control
Caption: A logical workflow for the quality control assessment of a this compound sample.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HPLC METHOD DEVELOPMENT, VALIDATION AND IMPURITY CHARACTERIZATION FOR AN ANTITUMOR HSP90 INHIBITOR -- PU-H71 (NSC 750424) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC method development, validation and impurity characterization for an antitumor Hsp90 inhibitor-PU-H71 (NSC 750424) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Chaperone GRP94/GP96 in Cancers: Oncogenesis and Therapeutic Target [frontiersin.org]
- 5. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C6-substituted purine derivatives: an experimental and theoretical 1H, 13C and 15N NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Hsp90 Inhibitors: PU-H54, PU-H71, and PU-WS13
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three purine-scaffold heat shock protein 90 (Hsp90) inhibitors: PU-H54, PU-H71, and PU-WS13. The information presented herein is collated from peer-reviewed scientific literature and is intended to assist in the selection and application of these compounds in cancer research and drug development.
Introduction to Hsp90 and Paralog-Selective Inhibition
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and metastasis. The Hsp90 family in humans comprises four paralogs with distinct subcellular localizations and functions: cytosolic Hsp90α and Hsp90β, endoplasmic reticulum-resident Grp94, and mitochondrial TRAP1. While pan-Hsp90 inhibitors have shown therapeutic promise, paralog-selective inhibitors offer the potential for increased specificity and reduced off-target effects. This guide focuses on comparing the pan-Hsp90 inhibitor PU-H71 with the Grp94-selective inhibitors this compound and PU-WS13.
Comparative Analysis of Inhibitor Performance
The following tables summarize the key performance metrics of this compound, PU-H71, and PU-WS13 based on available experimental data.
Table 1: Binding Affinity (EC50, µM) to Hsp90 Paralogs
| Inhibitor | Hsp90α | Hsp90β | Grp94 | Trap-1 | Selectivity Profile |
| This compound | >250 | >250 | 11.77 | 54.1 | Grp94 Selective[1] |
| PU-H71 | 0.051 | - | - | - | Pan-Hsp90 (tumor selective)[2][3] |
| PU-WS13 | >100 | >100 | 0.22 | 7.3 | Grp94 Selective[1] |
Data for PU-H71's affinity for individual paralogs was not available in a directly comparable format in the reviewed literature; however, it is characterized as a potent pan-inhibitor with high affinity for Hsp90 in cancer cells.
Table 2: In Vitro Anti-proliferative Activity (IC50/EC50)
| Inhibitor | Cell Line | Cancer Type | IC50/EC50 (µM) | Reference |
| PU-H71 | MDA-MB-468 | Triple-Negative Breast Cancer | 0.051 | [2] |
| K562 | Chronic Myeloid Leukemia | 0.116 | [4] | |
| A673 | Ewing Sarcoma | ~0.237 | [5] | |
| Glioma Stem-like Cells (sensitive) | Glioblastoma | 0.1 - 0.5 | [6] | |
| PU-WS13 | SKBr3 | HER2+ Breast Cancer | ~2.5 (viability) | [3] |
| BT474 | HER2+ Breast Cancer | ~5 (viability) | [3] |
Mechanism of Action and Impact on Signaling Pathways
PU-H71: A Pan-Hsp90 Inhibitor
PU-H71 functions by binding to the highly conserved ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its chaperone activity. This leads to the proteasomal degradation of a wide range of Hsp90 client proteins, many of which are oncoproteins. Consequently, PU-H71 disrupts multiple critical signaling pathways essential for cancer cell survival and proliferation, including the MAPK and PI3K/Akt pathways.[7][8]
This compound and PU-WS13: Grp94-Selective Inhibitors
This compound and PU-WS13 exhibit selectivity for Grp94, the endoplasmic reticulum (ER) paralog of Hsp90. Their mechanism involves binding to a novel allosteric pocket on Grp94, distinct from the canonical ATP-binding site targeted by many pan-Hsp90 inhibitors.[3] This selective inhibition of Grp94 has been shown to be particularly effective in cancers that are dependent on the proper folding and trafficking of specific transmembrane and secreted proteins. A key client protein regulated by Grp94 is the receptor tyrosine kinase HER2. Inhibition of Grp94 by PU-WS13 disrupts the architecture of HER2 at the plasma membrane, leading to its degradation and subsequent apoptosis in HER2-overexpressing breast cancer cells.[3]
References
- 1. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity-based proteomics reveal cancer-specific networks coordinated by Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre‐clinical efficacy of PU‐H71, a novel HSP90 inhibitor, alone and in combination with bortezomib in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epichaperome Inhibition by PU-H71-Mediated Targeting of HSP90 Sensitizes Glioblastoma Cells to Alkylator-Induced DNA Damage [mdpi.com]
- 7. High-Throughput Screening Fluorescence Polarization Assay for Tumor-Specific Hsp90 | Semantic Scholar [semanticscholar.org]
- 8. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]
A Comparative Guide to the Efficacy of PU-H54 and Radicicol in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular efficacy of two heat shock protein 90 (Hsp90) inhibitors, PU-H54 and radicicol. By examining their distinct mechanisms of action, potencies across various cancer cell lines, and impacts on key signaling pathways, this document aims to equip researchers with the necessary information to make informed decisions for future studies and drug development endeavors.
Executive Summary
This compound and radicicol are both inhibitors of the Hsp90 molecular chaperone, a critical protein for the stability and function of numerous oncoproteins. However, they exhibit distinct selectivity profiles. Radicicol acts as a pan-Hsp90 inhibitor , targeting multiple isoforms including the cytosolic Hsp90α and Hsp90β, the endoplasmic reticulum-resident Grp94, and the mitochondrial TRAP1. In contrast, this compound is a Grp94-selective inhibitor , demonstrating a significantly higher affinity for this specific Hsp90 paralog.[1] This fundamental difference in target engagement translates to varied effects on cancer cell signaling and survival, making a direct comparison of their efficacy essential.
Data Presentation: Comparative Efficacy (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and radicicol in various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Compound | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Grp94 | - | 11.77 | [1] |
| Hsp90α/β | - | >250 | [1] | |
| Trap1 | - | 54.1 | [1] | |
| Radicicol | Pan-Hsp90 | A549 (Lung Carcinoma) | ~0.036-0.6 | [2] |
| MCF-7 (Breast Adenocarcinoma) | >1000 (at 72h) | [2] | ||
| DU-145 (Prostate Carcinoma) | ~53.6-126.2 | [2] | ||
| WM2664 (Melanoma) | ~155.1-229.3 | [2] | ||
| HCT-116 (Colon Carcinoma) | Not explicitly found | |||
| K-ras transformed rat epithelial cells | Not explicitly found | [3] | ||
| Human pancreatic carcinoma cell lines | Not explicitly found | [3] | ||
| Radicicol Derivatives | Pan-Hsp90 | H2228, H2009, H1975 (Lung Adenocarcinoma) | 0.0041-0.0047 (STA-9090) | [4] |
| H1650, H2009, H1975 (Lung Adenocarcinoma) | 0.0015-0.0026 (AUY-922) | [4] |
Signaling Pathway Analysis
The differential selectivity of this compound and radicicol leads to distinct downstream effects on oncogenic signaling pathways.
Radicicol: Broad-Spectrum Inhibition of Oncogenic Pathways
As a pan-Hsp90 inhibitor, radicicol disrupts the stability of a wide range of Hsp90 client proteins, thereby affecting multiple signaling cascades crucial for cancer cell proliferation and survival.[5] Two of the most well-characterized pathways affected by radicicol are the Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway .[6][7] Inhibition of Hsp90 by radicicol leads to the degradation of key kinases in these pathways, such as Raf-1 and Akt, resulting in the suppression of downstream signaling and induction of apoptosis.[3][8]
This compound: Targeted Inhibition of Grp94 and ER-Transiting Oncoproteins
This compound's selectivity for Grp94, an Hsp90 paralog residing in the endoplasmic reticulum (ER), results in a more focused mechanism of action.[1][9] Grp94 is essential for the proper folding and maturation of a subset of proteins that transit through the ER, including certain receptor tyrosine kinases like HER2.[10] In HER2-overexpressing breast cancer cells, inhibition of Grp94 by this compound disrupts HER2 dimerization and stability at the cell surface, leading to the attenuation of downstream signaling and subsequent cell death.[10]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and radicicol are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and radicicol on cancer cell lines and to calculate their respective IC50 values.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound and radicicol stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and radicicol in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the inhibitors. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Hsp90 Client Proteins
This protocol is used to assess the effect of this compound and radicicol on the protein levels of Hsp90 client proteins, such as Raf-1, Akt, and HER2.
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagent (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Raf-1, p-Akt, Akt, HER2, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells treated with this compound, radicicol, or vehicle control and determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Co-immunoprecipitation (Co-IP) for Hsp90-Client Protein Interaction
This protocol is used to investigate the physical interaction between Hsp90 and its client proteins and to determine if this compound or radicicol can disrupt this interaction.
Materials:
-
Cell lysates
-
Co-IP lysis buffer
-
Primary antibody against Hsp90 or the client protein
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
Laemmli sample buffer
-
Western blotting reagents
Procedure:
-
Lyse cells to obtain whole-cell extracts.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody against the "bait" protein (e.g., Hsp90) overnight at 4°C to form antibody-protein complexes.
-
Add protein A/G beads to the lysate and incubate for 1-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., a client protein) to confirm the interaction.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for comparing the efficacy of this compound and radicicol.
Conclusion
The comparison between this compound and radicicol highlights a critical aspect of modern cancer therapy: the importance of target selectivity. While the pan-Hsp90 inhibitor radicicol demonstrates broad activity against multiple oncogenic pathways, its lack of specificity may lead to off-target effects. Conversely, the Grp94-selective inhibitor this compound offers a more targeted approach, proving particularly effective in cancers reliant on the proper functioning of ER-transiting oncoproteins like HER2. The choice between a broad-spectrum and a selective inhibitor will ultimately depend on the specific cancer type, its underlying molecular drivers, and the therapeutic window of the compound. This guide provides a foundational framework and detailed protocols to aid researchers in further investigating the potential of these and other Hsp90 inhibitors in the fight against cancer.
References
- 1. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Radicicol leads to selective depletion of Raf kinase and disrupts K-Ras-activated aberrant signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Radicicol, a heat shock protein 90 inhibitor, inhibits differentiation and adipogenesis in 3T3-L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macrocyclic Inhibitors of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
PU-H54: A Comparative Analysis of its Selectivity Profile Against Hsp90 Paralogs
For researchers and professionals in drug development, understanding the selectivity of a compound is paramount. This guide provides a detailed comparison of the binding affinity of PU-H54, a purine-scaffold inhibitor, against a panel of Heat shock protein 90 (Hsp90) paralogs. The data presented herein is supported by established experimental protocols and visualized through signaling pathway and workflow diagrams to facilitate a comprehensive understanding of its selectivity profile.
Comparative Binding Affinity of this compound
This compound has been identified as a selective inhibitor of Grp94, one of the four human Hsp90 paralogs.[1][2] The following table summarizes the quantitative data on the binding affinities of this compound and its analog, PU-H36, against Hsp90α and Grp94. This allows for a direct comparison of their selectivity.
| Compound | Target | Dissociation Constant (Kd) in µM | Fold Selectivity (Hsp90α/Grp94) |
| This compound | Hsp90α | >100 | >25 |
| Grp94 | 4.0 | ||
| PU-H36 | Hsp90α | 20.0 | ~37 |
| Grp94 | 0.54 |
Data sourced from a 2023 bioRxiv publication.[3]
The data clearly indicates that this compound exhibits a significant preference for Grp94 over Hsp90α. PU-H36, a closely related analog, also demonstrates selectivity for Grp94, albeit with a higher affinity for both paralogs compared to this compound.[3][4]
Mechanism of Selectivity
The selectivity of this compound for Grp94 is attributed to structural differences in the ATP-binding pockets of the Hsp90 paralogs.[2] In Hsp90α, the binding site is more restricted. However, in Grp94, the binding of this compound induces a conformational change, opening a "backwards" hydrophobic pocket (Site 2) that is not readily accessible in Hsp90α. This unique binding mode, involving an ~80° rotation of the 8-aryl group of this compound, is the key determinant of its Grp94 selectivity.
Caption: this compound's selective binding to Grp94 via an induced-fit pocket.
Experimental Protocols
The binding affinities of this compound and its analogs are primarily determined using a Fluorescence Polarization (FP) assay.[5] This competitive assay provides a robust and high-throughput method for quantifying protein-ligand interactions.
Fluorescence Polarization (FP) Assay Protocol
-
Reagents and Preparation:
-
Purified recombinant Hsp90 paralog proteins (Hsp90α, Hsp90β, Grp94, Trap-1).
-
A fluorescently labeled probe that binds to the ATP-binding pocket of the Hsp90 paralogs.
-
Test compounds (e.g., this compound) dissolved in a suitable solvent like DMSO.
-
Assay buffer (e.g., 10 mM Tris pH 7.6, 100 mM NaCl, 1 mM DTT).
-
-
Assay Principle:
-
A small, fluorescently labeled molecule (the probe) tumbles rapidly in solution, resulting in low fluorescence polarization.
-
When the probe binds to a large protein like Hsp90, its tumbling is restricted, leading to a high fluorescence polarization signal.
-
Unlabeled competitor compounds (like this compound) that bind to the same site will displace the fluorescent probe, causing a decrease in the fluorescence polarization signal.
-
-
Procedure:
-
A fixed concentration of the Hsp90 paralog and the fluorescent probe are incubated together in the wells of a microplate to establish a baseline high polarization signal.
-
Increasing concentrations of the test compound (this compound) are added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization of each well is measured using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
The decrease in fluorescence polarization is plotted against the concentration of the test compound.
-
The resulting dose-response curve is fitted to a suitable binding model (e.g., one-site competition) to determine the IC50 value (the concentration of the competitor that displaces 50% of the bound probe).
-
The IC50 value can be converted to a dissociation constant (Kd) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the fluorescent probe.
-
Caption: Workflow for determining binding affinity using a fluorescence polarization assay.
Off-Target Effects
The available literature primarily focuses on the selectivity of this compound among the Hsp90 paralogs. While this demonstrates high selectivity for Grp94, comprehensive screening against a broad panel of unrelated kinases is not extensively reported in the provided search results. Therefore, potential off-target effects on other kinase families remain an area for further investigation. The term "off-target" in the context of the cited studies generally refers to the binding to other Hsp90 family members rather than a wider kinome screen.[6][7][8]
References
- 1. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paralog specific Hsp90 Inhibitors – a brief history and a bright future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Selective inhibition of hsp90 paralogs: Uncovering the role of helix 1 in Grp94-selective ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental and Structural Testing Module to Analyze Paralogue-Specificity and Affinity in the Hsp90 Inhibitors Series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Downstream Consequences of Grp94 Inhibition: A Comparative Guide to PU-H54
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Grp94 inhibitor PU-H54 with other alternatives, focusing on its downstream effects on Grp94 client proteins. Experimental data and detailed methodologies are presented to support the evaluation of this promising therapeutic agent.
Quantitative Comparison of Grp94 Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of various compounds targeting Grp94 and its Hsp90 paralogs. This data is crucial for understanding the selectivity and potency of these inhibitors.
| Compound | Grp94 IC50 (µM) | Hsp90α/β IC50 (µM) | Trap1 IC50 (µM) | Selectivity for Grp94 | Reference |
| This compound | 11.77 | >250 | 54.1 | High | [1] |
| PU-WS13 | 0.22 | >100 fold higher | 33 fold higher | Very High | [1][2] |
| PU-H39 | Grp94-selective | - | - | High | [3][4] |
| NECA | Grp94-selective | - | - | High | [5] |
| Geldanamycin (GM) | Non-selective | Potent inhibitor | Potent inhibitor | Low | [2][6] |
| 17-AAG | Non-selective | Potent inhibitor | Potent inhibitor | Low | [6] |
Downstream Effects on Grp94 Client Proteins
Grp94, an endoplasmic reticulum-resident molecular chaperone, is essential for the proper folding and stability of a specific set of client proteins.[1] Inhibition of Grp94, therefore, leads to the degradation of these clients, impacting various cellular signaling pathways.
One of the most well-documented clients of Grp94 is the human epidermal growth factor receptor 2 (HER2), a key driver in certain types of breast cancer.[2][3] Studies have shown that selective inhibition of Grp94 by compounds like this compound and PU-WS13 leads to a significant reduction in HER2 levels, particularly at the plasma membrane.[3] This, in turn, disrupts downstream signaling cascades, including the Raf-MAPK and AKT pathways, ultimately inducing apoptosis in HER2-overexpressing cancer cells.[3]
Integrins, which are crucial for cell adhesion and migration, are another important class of Grp94 clients.[1] Inhibition of Grp94 has been demonstrated to induce the degradation of integrins, leading to reduced migratory capabilities of metastatic breast and prostate cancer cells.[2] Other notable clients include Toll-like receptors (TLRs), the Wnt co-receptor LRP6, and GARP (glycoprotein A repetitions predominant), which is involved in TGF-β signaling.[2][7] The degradation of these clients upon Grp94 inhibition highlights the potential of Grp94 inhibitors in cancer and inflammatory diseases.
Experimental Protocols
Fluorescence Polarization (FP) Assay for Inhibitor Binding Affinity
This assay is used to determine the binding affinity of inhibitors to Grp94.
-
Reagents: Purified Grp94 protein, a fluorescently labeled probe that binds to the ATP-binding pocket of Grp94, and the inhibitor compound (e.g., this compound).
-
Procedure:
-
A solution containing the Grp94 protein and the fluorescent probe is prepared.
-
The inhibitor compound is added at varying concentrations.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The fluorescence polarization of the solution is measured using a suitable plate reader.
-
-
Principle: When the small fluorescent probe is bound to the large Grp94 protein, it tumbles slowly in solution, resulting in high fluorescence polarization. When the inhibitor displaces the probe, the free probe tumbles rapidly, leading to low fluorescence polarization.
-
Data Analysis: The IC50 value is calculated by plotting the change in fluorescence polarization against the inhibitor concentration.
Western Blot Analysis for Client Protein Degradation
This technique is used to assess the levels of Grp94 client proteins in cells treated with an inhibitor.
-
Cell Culture and Treatment: Cancer cell lines (e.g., SKBr3 for HER2) are cultured and treated with the Grp94 inhibitor (e.g., PU-WS13) at various concentrations and for different time points.
-
Protein Extraction: Cells are lysed to extract total protein.
-
SDS-PAGE and Western Blotting:
-
Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for the client protein of interest (e.g., anti-HER2) and a loading control (e.g., anti-actin).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: The signal is detected using a chemiluminescent substrate and imaged. The intensity of the bands corresponding to the client protein is quantified and normalized to the loading control to determine the extent of degradation.
Cell Viability Assay
This assay measures the effect of Grp94 inhibition on the survival of cancer cells.
-
Cell Seeding and Treatment: Cancer cells are seeded in multi-well plates and treated with the Grp94 inhibitor at a range of concentrations.
-
Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Cell viability is assessed using a commercially available kit that quantifies ATP levels, as ATP is an indicator of metabolically active cells.
-
Data Analysis: The results are expressed as a percentage of viable cells compared to untreated control cells.
Visualizations
Caption: HER2 signaling pathway and the inhibitory action of this compound on Grp94.
Caption: Experimental workflow for evaluating the effects of Grp94 inhibitors.
References
- 1. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Chaperone GRP94/GP96 in Cancers: Oncogenesis and Therapeutic Target [frontiersin.org]
- 3. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clients and Oncogenic Roles of Molecular Chaperone gp96/grp94 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure based design of a Grp94-selective inhibitor: Exploiting a key residue in Grp94 to optimize paralog-selective binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Chaperone GRP94/GP96 in Cancers: Oncogenesis and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Showdown: Unraveling the Selective Binding of PU-H54 to Grp94 Over Hsp90
A detailed comparative guide for researchers and drug development professionals on the nuanced structural interactions of the purine-scaffold inhibitor PU-H54 with the heat shock protein 90 (Hsp90) paralogs, Grp94 and Hsp90.
The molecular chaperone Hsp90 and its endoplasmic reticulum paralog Grp94 are critical regulators of cellular homeostasis and have emerged as significant targets in cancer therapy. While sharing a highly conserved ATP-binding domain, subtle structural differences between these paralogs allow for the development of selective inhibitors. This guide provides a comprehensive structural comparison of this compound binding to Grp94 and Hsp90, highlighting the molecular basis for its selectivity and offering insights for future drug design.
At a Glance: Key Binding and Affinity Differences
| Parameter | This compound :: Grp94 | This compound :: Hsp90α | Reference |
| Binding Affinity | High (10- to >1000-fold greater than Hsp90) | Low | [1] |
| Primary Binding Pocket | Site 2 (hydrophobic cleft) | Site 1 | [1][2] |
| Ligand Conformation | "Backwards" rotation of 8-aryl group (~80°) | "Forward" rotation of 8-aryl group | [2][3] |
| Key Residue Interaction | Phe199 moves to open Site 2 | Phe138 blocks access to Site 2 | [2][3] |
Delving into the Structural Nuances
The remarkable selectivity of this compound for Grp94 is primarily dictated by a conformational adaptability in the Grp94 ATP-binding pocket that is absent in Hsp90.[2] X-ray crystallography studies have revealed that upon binding of this compound to Grp94, a significant rearrangement occurs in the "lid" region of the N-terminal domain.[1][2]
A key event is the movement of the phenylalanine residue at position 199 (Phe199) in Grp94, which swings away from the binding pocket. This conformational change uncovers a deep, hydrophobic cleft, termed "Site 2".[2][3] The 8-aryl group of this compound then inserts into this newly accessible pocket, adopting a "backwards" rotational conformation of approximately 80 degrees relative to its orientation when bound to Hsp90α.[2][3] This insertion into the hydrophobic Site 2 is a major contributor to the high-affinity binding of this compound to Grp94.[2]
In stark contrast, the equivalent residue in Hsp90α, Phe138, remains fixed and blocks access to the corresponding hydrophobic cleft.[2][3] Consequently, when this compound binds to Hsp90α, its 8-aryl group is forced to occupy a different, less favorable pocket known as "Site 1".[1] This results in a significantly lower binding affinity.[2] The purine moiety of this compound, however, maintains similar contacts within the adenine-binding pocket of both paralogs.[2]
Visualizing the Binding Mechanisms
Caption: Comparative workflow of this compound binding to Grp94 and Hsp90α.
Experimental Protocols
The elucidation of these structural and binding differences relies on several key experimental techniques.
X-ray Crystallography
-
Objective: To determine the three-dimensional structure of this compound in complex with the N-terminal domains of Grp94 and Hsp90α.
-
Methodology:
-
The N-terminal domains of human Hsp90α and canine Grp94 (which is 98.5% identical to human Grp94) are expressed and purified.[2][4]
-
The purified proteins are co-crystallized with this compound.
-
X-ray diffraction data are collected from the resulting crystals, typically at a synchrotron source.[2][5]
-
The diffraction data are processed, and the structures are solved using molecular replacement, with subsequent manual rebuilding and refinement.[2][6]
-
Fluorescence Polarization (FP) Assay
-
Objective: To measure the binding affinity of this compound and other compounds to Hsp90 paralogs.
-
Methodology:
-
A fluorescently labeled probe that binds to the ATP-binding pocket of Hsp90 is used.[2][7]
-
In a competitive binding assay, increasing concentrations of an unlabeled inhibitor (e.g., this compound) are added to a solution containing the Hsp90 paralog and the fluorescent probe.
-
The binding of the inhibitor displaces the fluorescent probe, leading to a decrease in the fluorescence polarization signal.
-
The IC50 value, which represents the concentration of inhibitor required to displace 50% of the bound probe, is determined by fitting the data to a sigmoidal dose-response curve. This value is then used to calculate the binding affinity (Ki).[2][8]
-
Caption: Workflow for determining binding affinity using a fluorescence polarization assay.
Isothermal Titration Calorimetry (ITC)
-
Objective: To provide a detailed thermodynamic profile of the binding interaction, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).[9][10]
-
Methodology:
-
A solution of the inhibitor (this compound) is titrated into a solution containing the protein (Grp94 or Hsp90) in a highly sensitive calorimeter.
-
The heat released or absorbed during the binding event is measured after each injection.
-
The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein.
-
The binding isotherm is then fit to a binding model to determine the stoichiometry, binding affinity (Kd), and enthalpy of the interaction.[6][10]
-
Implications for Drug Development
The selective inhibition of Grp94 is a promising therapeutic strategy, as it may offer a more targeted approach with potentially fewer side effects compared to pan-Hsp90 inhibitors.[2] The structural insights gained from the this compound binding studies provide a clear roadmap for the rational design of next-generation Grp94-selective inhibitors. By specifically targeting the unique features of the Grp94 ATP-binding pocket, particularly the inducible Site 2, medicinal chemists can develop compounds with enhanced potency and selectivity, ultimately leading to more effective and safer cancer therapeutics.
References
- 1. Paralog specific Hsp90 Inhibitors – a brief history and a bright future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structures of GRP94-nucleotide complexes reveal mechanistic differences between the hsp90 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystallization and preliminary X-ray diffraction analysis of Trap1 complexed with Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. High-throughput screening fluorescence polarization assay for tumor-specific Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. Isothermal titration calorimetry for characterization of recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Window of PU-H54 Compared to Pan-Hsp90 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 90-kDa heat shock protein (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer cell proliferation, survival, and metastasis. Consequently, Hsp90 has emerged as a promising target for cancer therapy. Pan-Hsp90 inhibitors, which non-selectively target all four Hsp90 isoforms (Hsp90α, Hsp90β, Grp94, and TRAP-1), have shown anti-tumor activity but have been hampered in clinical development by dose-limiting toxicities.[1][2][3] This has spurred the development of isoform-selective inhibitors, such as PU-H54, which specifically targets the endoplasmic reticulum-resident isoform, Grp94.[4] This guide provides a comparative evaluation of the therapeutic window of this compound and its analogs versus pan-Hsp90 inhibitors, supported by experimental data and detailed methodologies.
Differentiated Targeting Strategies: A Tale of Two Inhibitors
Pan-Hsp90 inhibitors function by binding to the highly conserved ATP-binding pocket in the N-terminal domain of all Hsp90 isoforms. This broad inhibition, while intended to cripple multiple oncogenic pathways simultaneously, also affects Hsp90 function in normal tissues, leading to on-target toxicities such as cardiac and ocular issues, which are often attributed to the inhibition of the Hsp90α isoform.[1] Furthermore, pan-inhibition can induce a pro-survival heat shock response, further complicating their therapeutic application.[1]
In contrast, this compound and its analogs are designed for selectivity. This compound achieves its high selectivity for Grp94 by binding to a unique, conditionally available hydrophobic pocket (Site 2) within the ATP-binding site of Grp94. This site is not accessible in other Hsp90 paralogs, thus sparing their function and potentially mitigating the toxicities associated with pan-inhibition.[5] The selective inhibition of Grp94 is hypothesized to offer a wider therapeutic window by targeting cancer-relevant pathways without causing the widespread disruption of cellular homeostasis seen with pan-Hsp90 inhibitors.
Quantitative Comparison of Therapeutic Window
The therapeutic window of a drug is a measure of its safety and efficacy, often represented by the ratio of the toxic dose to the therapeutic dose. For in vitro studies, this can be estimated by comparing the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) in cancer cells versus normal cells.
Table 1: Comparative Cytotoxicity of Pan-Hsp90 Inhibitors in Cancer Cells
| Inhibitor | Cancer Cell Line | IC50 / GI50 (nM) | Reference |
| 17-AAG | JIMT-1 (Breast) | 10 | [6] |
| SKBR-3 (Breast) | 70 | [6] | |
| H1975 (Lung) | 1.258 - 6.555 | [7] | |
| HCC827 (Lung) | 26.255 - 87.733 | [7] | |
| AUY922 | Breast Cancer Panel | 3 - 126 | [8] |
| 786-O (Renal) | 10.2 (72h) | [9] | |
| ACHN (Renal) | 7.6 (72h) | [9] | |
| Ganetespib | NSCLC Panel | 2 - 30 | [10][11] |
| BT-474 (Breast) | 13 | [12] | |
| Sk-BR3 (Breast) | 25 | [12] | |
| MCF-7 (Breast) | 25 | [12] | |
| T47D (Breast) | 15 | [12] |
Note: Direct comparative IC50 data for this compound in a wide range of cancer versus normal cell lines is limited in publicly available literature. However, the rationale for its improved therapeutic window is based on its isoform selectivity. Studies on the closely related purine-scaffold inhibitor PU-H71 have shown significantly weaker affinity for Hsp90 in normal blood cells (IC50 > 2,000 nM) compared to cancer cells (IC50 = 116-425 nM), suggesting a wider therapeutic window.[13]
Table 2: Comparison of Toxicities
| Feature | This compound (and Grp94-selective analogs) | Pan-Hsp90 Inhibitors |
| Primary Target(s) | Grp94 | Hsp90α, Hsp90β, Grp94, TRAP-1 |
| Heat Shock Response | Minimal to no induction reported[5] | Induced, leading to potential resistance and requiring higher doses[1] |
| Cardiac Toxicity | Hypothesized to be low due to sparing of Hsp90α | Observed in clinical trials, linked to Hsp90α-dependent hERG channel trafficking[1] |
| Ocular Toxicity | Hypothesized to be low due to sparing of Hsp90α | Observed in preclinical and clinical settings[1] |
| Other Dose-Limiting Toxicities | Preclinical toxicology data is limited | Hepatotoxicity, fatigue, diarrhea, nausea[14][15] |
Experimental Protocols
To facilitate further research and independent verification, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Hsp90 inhibitors on cancer and normal cell lines.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Cancer and normal cell lines of interest
-
Complete culture medium
-
Hsp90 inhibitors (this compound, pan-inhibitors)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the Hsp90 inhibitors (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 72 hours). Include a vehicle-only control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[16][17][18]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for at least 2 hours.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis, to determine if cell death is occurring via this pathway.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
White-walled 96-well plates
-
Cells and Hsp90 inhibitors as described above
-
Luminometer
Procedure:
-
Plate and treat cells with Hsp90 inhibitors as described for the MTT assay.
-
After the treatment period, allow the plate to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[19][20]
-
Mix the contents of the wells by gentle shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
Western Blotting for Hsp90 Client Protein Degradation
This method is used to confirm the on-target activity of Hsp90 inhibitors by assessing the degradation of known Hsp90 client proteins.
Materials:
-
Cells and Hsp90 inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, CDK4), Hsp70, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of Hsp90 inhibitors for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[21][22][23]
Conclusion
The development of isoform-selective Hsp90 inhibitors like this compound represents a promising strategy to overcome the limitations of pan-Hsp90 inhibitors. By specifically targeting Grp94, this compound has the potential to achieve a wider therapeutic window, characterized by potent anti-tumor activity with a more favorable toxicity profile. The provided data and experimental protocols offer a framework for the continued investigation and objective comparison of these next-generation Hsp90-targeted therapies. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of Grp94-selective inhibitors in various cancer types.
References
- 1. Hsp90 pan and Isoform-Selective Inhibitors as Sensitizers for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calvin Digital Commons - Summer Research: Synthesis and Biological Evaluation of Grp94 Selective Inhibitors [digitalcommons.calvin.edu]
- 5. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the novel heat shock protein 90 inhibitor AUY922 in renal cell carcinoma ACHN and 786-O cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ganetespib (STA-9090), a nongeldanamycin HSP90 inhibitor, has potent antitumor activity in in vitro and in vivo models of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeted inhibition of Hsp90 by ganetespib is effective across a broad spectrum of breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Affinity-based proteomics reveal cancer-specific networks coordinated by Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [kuscholarworks.ku.edu]
- 15. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. texaschildrens.org [texaschildrens.org]
- 19. ulab360.com [ulab360.com]
- 20. promega.com [promega.com]
- 21. researchgate.net [researchgate.net]
- 22. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Comparative Analysis of PU-H54 Cross-Reactivity with ATP-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PU-H54's Specificity
This guide provides a detailed comparison of the cross-reactivity of the purine-scaffold inhibitor, this compound, with other ATP-binding proteins. The primary focus of this analysis is on the heat shock protein 90 (Hsp90) family of molecular chaperones, for which extensive experimental data is available. While this compound is an ATP-competitive inhibitor, its broader selectivity profile across the human kinome has not been extensively published. Therefore, this guide will concentrate on its well-documented paralog-selective interactions within the Hsp90 family.
Executive Summary
This compound is a potent and highly selective inhibitor of the endoplasmic reticulum Hsp90 paralog, Grp94 (glucose-regulated protein 94), also known as Hsp90b1.[1] Its selectivity is attributed to unique structural features within the ATP-binding pocket of Grp94, which are not conserved in other Hsp90 paralogs like the cytosolic Hsp90α and Hsp90β, or the mitochondrial TRAP1. This paralog-specific inhibition presents a valuable tool for dissecting the individual roles of Hsp90 family members in cellular processes and disease states, particularly in oncology.
Quantitative Cross-Reactivity Data
The following table summarizes the binding affinities of this compound and related compounds for different Hsp90 paralogs, as determined by various biophysical assays. The dissociation constant (Kd) is a measure of binding affinity, where a lower value indicates a stronger interaction.
| Compound | Target Protein | Binding Affinity (Kd) in μM | Fold Selectivity (vs. Hsp90α) | Experimental Method |
| This compound | Grp94 | 0.069 | ~46x vs. Hsp90α | Isothermal Titration Calorimetry |
| Hsp90α | 3.2 | 1x | Isothermal Titration Calorimetry | |
| Hsp90β | >100 | <0.03x | Fluorescence Polarization | |
| TRAP1 | >100 | <0.03x | Fluorescence Polarization | |
| PU-H36 | Grp94 | 0.0026 | ~69x vs. Hsp90α | Isothermal Titration Calorimetry |
| Hsp90α | 0.18 | 1x | Isothermal Titration Calorimetry | |
| PU-H71 | Grp94 | 0.023 | ~0.3x vs. Hsp90α | Isothermal Titration Calorimetry |
| Hsp90α | 0.007 | 1x | Isothermal Titration Calorimetry |
Data compiled from multiple sources. Fold selectivity is calculated as Kd(Hsp90α) / Kd(Target Protein).
Structural Basis for Selectivity
The remarkable selectivity of this compound for Grp94 is a result of subtle but critical differences in the architecture of the ATP-binding sites among Hsp90 paralogs.[1] X-ray crystallography studies have revealed that this compound binding to Grp94 induces a conformational change that exposes a deep, hydrophobic "Site 2" pocket, which is not readily accessible in Hsp90α or Hsp90β.[1] The 8-aryl group of this compound inserts into this unique pocket, leading to a high-affinity interaction. In contrast, when binding to Hsp90α, this compound adopts a different conformation and does not engage a similar stabilizing pocket, resulting in significantly weaker binding.[1]
Signaling Pathways
Grp94 plays a crucial role in the folding and maturation of a specific set of client proteins within the endoplasmic reticulum, many of which are involved in key signaling pathways implicated in cancer and other diseases. Inhibition of Grp94 by this compound can therefore disrupt these pathways. One of the most well-characterized Grp94-dependent pathways is the Wnt/β-catenin signaling cascade, where Grp94 is essential for the proper folding and cell surface localization of the Wnt co-receptor LRP6.
References
A Comparative Guide to the In Vivo Efficacy of HSP90 Inhibitors: PU-H54 and 17-AAG
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two heat shock protein 90 (HSP90) inhibitors: PU-H54, a paralog-selective inhibitor, and 17-AAG (Tanespimycin), a pan-HSP90 inhibitor. This comparison is based on available preclinical data to inform researchers on their potential therapeutic applications and experimental considerations.
Executive Summary
17-AAG is a well-characterized HSP90 inhibitor with demonstrated in vivo anti-tumor activity across a range of cancer models. It acts by inhibiting multiple HSP90 isoforms, leading to the degradation of a broad spectrum of client proteins crucial for tumor growth and survival. In contrast, this compound is a more recent, highly selective inhibitor of the HSP90 paralog, glucose-regulated protein 94 (Grp94). While direct in vivo anti-cancer efficacy data for this compound is limited, studies on Grp94 inhibition suggest a potential role in targeting specific cancer types and metastatic processes. This guide will delve into the available data for both compounds, offering a framework for their comparative evaluation.
Data Presentation: In Vivo Efficacy
The following tables summarize the quantitative data from preclinical in vivo studies for 17-AAG. Due to the limited availability of direct in vivo anti-cancer studies for this compound, a separate table for it cannot be populated with similar data. However, findings on the effects of Grp94 inhibition in vivo are discussed to provide context for the potential efficacy of this compound.
Table 1: Summary of In Vivo Efficacy of 17-AAG in Xenograft Models
| Cancer Type | Animal Model | Dosing Regimen | Route of Administration | Tumor Growth Inhibition | Reference |
| Gallbladder Cancer | NOD-SCID mice with G-415 cell xenografts | 25 mg/kg, daily for 5 days/week for 4 weeks | Intraperitoneal (i.p.) | 69.6% reduction in tumor size compared to control | [1] |
| Human Colon Carcinoma | Athymic mice with HCT116 BAX +/− and BAX −/− xenografts | 80 mg/kg, once daily for 5 days | Intraperitoneal (i.p.) | Significant reduction in mean tumor volume in both tumor models | [2] |
Note on this compound In Vivo Efficacy:
Mechanism of Action and Signaling Pathways
17-AAG: Pan-HSP90 Inhibition
17-AAG binds to the ATP-binding pocket in the N-terminus of HSP90, inhibiting its chaperone function. This leads to the proteasomal degradation of a wide array of HSP90 client proteins, many of which are oncoproteins critical for cancer cell proliferation, survival, and angiogenesis.
Caption: Signaling pathway inhibited by 17-AAG.
This compound: Grp94-Selective Inhibition
This compound exhibits over 100-fold binding selectivity for Grp94 compared to other HSP90 paralogs.[3] Grp94 is involved in the folding and maturation of a specific set of client proteins within the endoplasmic reticulum, including those involved in cell adhesion and signaling, such as certain integrins and Toll-like receptors.[4][5] By selectively inhibiting Grp94, this compound is hypothesized to disrupt these processes, potentially leading to reduced cell migration and invasion.
Caption: Signaling pathway selectively inhibited by this compound.
Experimental Protocols
Xenograft Tumor Model for 17-AAG Efficacy Study
This protocol is a generalized representation based on published studies.[1][2]
Caption: Experimental workflow for a typical 17-AAG xenograft study.
Detailed Methodologies:
-
Cell Culture and Animal Models: Cancer cell lines (e.g., G-415 gallbladder cancer, HCT116 colon cancer) are cultured under standard conditions.[1][2] Immunocompromised mice, such as NOD-SCID or athymic nude mice, are used to prevent rejection of the human tumor xenografts.
-
Tumor Implantation: A suspension of cancer cells (typically 2 x 10^6 cells) is injected subcutaneously into the flank of the mice.[1]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Mice are then randomized into control (vehicle) and treatment groups.
-
Drug Administration: 17-AAG is formulated in a suitable vehicle (e.g., 43% ethanol, 33% propylene glycol, 24% cremophor) and administered via intraperitoneal (i.p.) injection at a specified dose and schedule.[2]
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, mice are euthanized, and tumors are excised and weighed. Further analysis, such as western blotting for HSP90 client proteins or immunohistochemistry, can be performed on tumor tissues.
Proposed Xenograft Tumor Model for this compound Efficacy Study
Given the limited direct data, a proposed protocol for evaluating this compound's in vivo efficacy would be similar to that of 17-AAG, with a focus on metastatic models and specific cancer types where Grp94 is known to be a key driver.
Key Considerations for a this compound In Vivo Study:
-
Model Selection: Orthotopic or metastatic models of cancers with known Grp94 dependency (e.g., triple-negative breast cancer, multiple myeloma) would be most relevant.
-
Dosing and Formulation: The optimal dose, schedule, and formulation for this compound in vivo would need to be determined through pharmacokinetic and tolerability studies.
-
Endpoint Analysis: In addition to tumor growth, endpoints should include assessment of metastasis, and analysis of Grp94-specific client proteins (e.g., integrins) and downstream signaling pathways.
Conclusion
17-AAG is a potent pan-HSP90 inhibitor with a substantial body of evidence supporting its in vivo anti-tumor efficacy across various cancer types. Its mechanism of action, involving the degradation of numerous oncoproteins, provides a broad anti-cancer activity. This compound, as a highly selective Grp94 inhibitor, represents a more targeted approach. While direct in vivo anti-cancer efficacy data for this compound is still emerging, the critical role of Grp94 in cancer progression and metastasis suggests its potential as a therapeutic agent, particularly in cancers reliant on Grp94-mediated protein folding and trafficking. Further preclinical studies are warranted to fully elucidate the in vivo therapeutic potential of this compound and to identify the patient populations most likely to benefit from this selective HSP90 paralog inhibitor. Researchers should consider the distinct mechanisms of action of these two compounds when designing experiments and selecting appropriate cancer models for their investigations.
References
- 1. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Second Generation Grp94-selective Inhibitors Provide Opportunities for the Inhibition of Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The GRP94 Inhibitor PU-WS13 Decreases M2-like Macrophages in Murine TNBC Tumors: A Pharmaco-Imaging Study with 99mTc-Tilmanocept SPECT - PMC [pmc.ncbi.nlm.nih.gov]
Crystallographic Validation of PU-H54's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Hsp90 inhibitor PU-H54 with other purine-based analogs, focusing on the crystallographic validation of its mechanism of action. The data presented herein is compiled from publicly available research to facilitate an objective understanding of its performance and unique binding properties.
Introduction to this compound
This compound is a purine-scaffold inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival. Many of these client proteins are oncoproteins implicated in cancer. Consequently, Hsp90 has emerged as a key target for cancer therapy. This compound distinguishes itself through its selective inhibition of Hsp90 paralogs, particularly Grp94.
Mechanism of Action Validated by Crystallography
The primary mechanism of action of this compound is its binding to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its chaperone activity and leading to the degradation of client proteins. Crystallographic studies have been instrumental in elucidating the precise binding mode of this compound and the structural basis for its paralog selectivity.
Crystal structures of this compound in complex with the N-terminal domains of both Hsp90α (PDB: 3O0I) and Grp94 (PDB: 3O2F) have revealed a remarkable difference in its binding conformation.[1][2] While the purine core of this compound occupies the adenine-binding pocket in both paralogs, the orientation of its 8-aryl-sulfanyl substituent is significantly different.[1][2]
In Hsp90α, the 8-aryl group adopts a 'forward' rotation and occupies a hydrophobic pocket termed 'Site 1'.[2] However, in Grp94, the binding of this compound induces a conformational change, exposing a new, deeper hydrophobic cleft known as 'Site 2'.[1][3] This is accompanied by an approximately 80° rotation of the 8-aryl group of this compound into this newly formed pocket.[1][3][4] Access to this 'Site 2' in Hsp90α and Hsp90β is sterically hindered by the side chain of a key phenylalanine residue (Phe138 in Hsp90α).[1][2][3] This structural difference is the primary determinant of this compound's selectivity for Grp94.[1][2]
Comparative Performance Data
The binding affinities and selectivity of this compound have been compared with other purine-scaffold Hsp90 inhibitors, such as PU-H36 (another Grp94-selective inhibitor) and PU-H71 (a pan-inhibitor). The following table summarizes key quantitative data from fluorescence polarization assays and isothermal titration calorimetry.
| Compound | Target Paralog | Binding Affinity (Kd, nM) | Selectivity vs. Hsp90α | Notes |
| This compound | Grp94 | ~250 | >100-fold vs Hsp90α/β | Binds to a unique "Site 2" in Grp94.[1] |
| Hsp90α | Lower affinity | - | Binds to "Site 1".[1] | |
| PU-H36 | Grp94 | ~10 | ~4-fold improvement over this compound | Also binds to "Site 2" in Grp94.[5][6] |
| Hsp90α | Higher affinity than this compound | Grp94 selective | Binds to "Site 1".[6] | |
| PU-H71 | Grp94 | Nanomolar range | Pan-inhibitor | High affinity for all Hsp90 paralogs.[6] |
| Hsp90α | Nanomolar range | Pan-inhibitor | Binds to "Site 1".[6] | |
| Hsp90β | Nanomolar range | Pan-inhibitor | ||
| Trap-1 | Nanomolar range | Pan-inhibitor |
Experimental Protocols
Crystallography
The crystal structures of the N-terminal domains of Hsp90α and Grp94 in complex with this compound were determined by X-ray crystallography. The general workflow is as follows:
-
Protein Expression and Purification: The N-terminal domains of human Hsp90α and canine Grp94 (which is highly homologous to human Grp94) were overexpressed in E. coli and purified using affinity and size-exclusion chromatography.[6]
-
Crystallization: The purified proteins were concentrated and mixed with a molar excess of this compound. Crystallization was achieved by vapor diffusion in hanging or sitting drops by equilibrating the protein-ligand solution against a reservoir solution containing precipitants such as polyethylene glycol.
-
Data Collection and Structure Determination: X-ray diffraction data were collected from the crystals at a synchrotron source. The structures were solved by molecular replacement using previously determined structures of the Hsp90 N-terminal domain as a search model.[1] The final models were built and refined using software such as Coot and Refmac.[1] Ligand topology files for this compound were generated using servers like PRODRG.[1]
Fluorescence Polarization (FP) Assay
This assay was employed for high-throughput screening to determine the binding affinities of a library of purine-scaffold compounds to various Hsp90 paralogs.
-
Probe Preparation: A fluorescently labeled tracer molecule that binds to the ATP pocket of Hsp90 is used.
-
Competitive Binding: A fixed concentration of the Hsp90 paralog and the fluorescent probe are incubated with varying concentrations of the inhibitor (e.g., this compound).
-
Measurement: The fluorescence polarization of the solution is measured. When the fluorescent probe is bound to the large Hsp90 protein, it tumbles slowly, resulting in high polarization. When displaced by the inhibitor, the free probe tumbles rapidly, leading to low polarization.
-
Data Analysis: The decrease in polarization is proportional to the amount of probe displaced, allowing for the calculation of the inhibitor's binding affinity (IC50 or Ki).
Visualizations
Signaling Pathway Inhibition
Caption: Inhibition of the Hsp90 chaperone cycle by this compound leads to client protein degradation.
Experimental Workflow for Crystallographic Validation
Caption: A simplified workflow for determining the crystal structure of Hsp90 in complex with this compound.
This compound Binding Mode Comparison
Caption: Differential binding modes of this compound to Hsp90α and Grp94.
References
- 1. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of Her2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paralog specific Hsp90 Inhibitors – a brief history and a bright future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective inhibition of hsp90 paralogs: Uncovering the role of helix 1 in Grp94-selective ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Safety Operating Guide
Personal protective equipment for handling pu-h54
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of PU-H54, a selective inhibitor of Glucose-Regulated Protein 94 (Grp94), a member of the Heat shock protein 90 (Hsp90) family.[1][2] As a potent research compound, stringent adherence to safety protocols is paramount to ensure personnel safety and prevent contamination. This guide outlines essential personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
Given that this compound is a potent small molecule inhibitor intended for cancer research, it should be handled with the same precautions as other hazardous drugs.[3][4] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification and Use |
| Hand Protection | Double Gloving | Wear two pairs of chemotherapy-rated nitrile gloves. Change the outer glove immediately upon contamination and both pairs every 30-60 minutes of continuous use. |
| Eye Protection | Safety Goggles | Wear chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles when there is a significant risk of splashes. |
| Body Protection | Disposable Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric should be worn. Cuffs should be tucked into the inner pair of gloves. Gowns should be changed immediately if contaminated. |
| Respiratory Protection | N95 Respirator or Higher | For handling the solid compound or when there is a risk of aerosolization, a NIOSH-approved N95 respirator is the minimum requirement. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn over closed-toe shoes to prevent the tracking of contaminants out of the designated handling area. |
Note: Since a specific Safety Data Sheet (SDS) with quantitative exposure limits for this compound is not publicly available, it is imperative to handle this compound as a highly potent active pharmaceutical ingredient (HPAPI).[5][6] Always consult the supplier's specific safety information and perform a risk assessment for your specific procedures.
Operational Plan: Handling and Preparation of this compound Solutions
1. Designated Handling Area:
-
All work with this compound, both in solid and solution form, must be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet (Class II, Type B2).
-
The work surface should be covered with a disposable, absorbent, plastic-backed liner.
2. Preparation of Stock Solutions:
-
This compound is typically supplied as a solid.[7]
-
Before weighing, ensure all necessary PPE is correctly donned.
-
Use a dedicated, calibrated analytical balance within the containment enclosure.
-
To prepare a stock solution, slowly add the solvent (e.g., DMSO) to the vial containing the pre-weighed compound to minimize dust generation.
-
A common protocol for preparing a 25 mg/mL stock solution involves adding 100 µL of DMSO to a vial containing the compound and mixing thoroughly.[1]
3. Experimental Use:
-
When diluting the stock solution for experiments, perform the dilution within the containment enclosure.
-
Clearly label all vials and containers with the compound name, concentration, solvent, and date of preparation.
-
Transport containers with this compound solutions in a sealed, secondary container to prevent spills.
Disposal Plan
The disposal of this compound and all contaminated materials must comply with all applicable federal, state, and local regulations for hazardous waste.
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers), plastic-backed liners, and any other contaminated solid materials should be placed in a clearly labeled, sealed hazardous waste container designated for "Trace Chemotherapy Waste" or "Cytotoxic Waste."
-
Liquid Waste: Unused solutions of this compound and any contaminated liquid waste should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container labeled for hazardous drug waste.
Experimental Protocol: Inhibition of Grp94-Dependent Client Protein Secretion
This protocol is a general guideline for an experiment to assess the inhibitory effect of this compound on a Grp94-dependent process, such as the secretion of Insulin-like Growth Factor II (IGF-II).[8]
1. Cell Culture:
-
Culture a suitable cell line (e.g., C2C12 myoblasts) in the appropriate growth medium until they reach the desired confluency.
2. Serum Starvation:
-
To synchronize the cells and reduce basal secretion, replace the growth medium with a serum-free medium and incubate for a specified period (e.g., 24 hours).
3. Treatment with this compound:
-
Prepare a series of dilutions of this compound in a serum-free medium from your stock solution.
-
Remove the serum-free medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells with the inhibitor for the desired time (e.g., 24 hours).
4. Sample Collection:
-
After the incubation period, collect the conditioned medium from each well.
-
Centrifuge the collected medium to pellet any detached cells and collect the supernatant.
5. Analysis of IGF-II Secretion:
-
Quantify the amount of IGF-II in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
6. Data Analysis:
-
Determine the concentration of IGF-II for each treatment condition.
-
Normalize the data to the vehicle control to determine the percentage of inhibition of IGF-II secretion at each concentration of this compound.
Signaling Pathway Diagram
This compound, as a Grp94 inhibitor, disrupts the proper folding and maturation of client proteins within the endoplasmic reticulum (ER).[9] This can interfere with various signaling pathways, including the Wnt signaling pathway, where Grp94 is essential for the maturation of the Wnt co-receptor LRP6.[10] Inhibition of Grp94 leads to the degradation of LRP6, thereby suppressing canonical Wnt signaling.
Caption: Mechanism of this compound action on the Wnt signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Grp94-selective Inhibitor, Can be Used for Breast Cancer Research | MedChemExpress [medchemexpress.eu]
- 3. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. Safety Containment And Analysis Of Highly Potent Compounds From Development To Commercialization [outsourcedpharma.com]
- 6. pharmtech.com [pharmtech.com]
- 7. apexbt.com [apexbt.com]
- 8. Development of a Grp94 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Essential roles of grp94 in gut homeostasis via chaperoning canonical Wnt pathway - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
